methyl 6-bromo-2H-chromene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULXKZILRCRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570832 | |
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177496-79-6 | |
| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene class, a scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and potential applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural confirmation of this target molecule. As a Senior Application Scientist, the following sections are designed to not only present the data but to explain the underlying principles and experimental considerations that ensure data integrity and trustworthy interpretation.
The molecular structure of this compound is confirmed by a combination of these analytical methods, each providing a unique piece of the structural puzzle. The chemical formula is C₁₁H₉BrO₃, and the molecular weight is approximately 269.09 g/mol .[1][2] Its identity is registered under CAS number 177496-79-6.[3][4]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Expected ¹H NMR Spectral Data
The following table outlines the predicted proton NMR signals for this compound, based on the analysis of similar structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Singlet | 1H | H-4 |
| ~7.3 - 7.5 | Multiplet | 2H | H-5, H-7 |
| ~6.8 - 7.0 | Doublet | 1H | H-8 |
| ~4.9 - 5.1 | Singlet | 2H | H-2 (CH₂) |
| ~3.8 | Singlet | 3H | OCH₃ |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information:
-
Aromatic Region (δ 6.8-7.5 ppm): The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons (H-5 and H-7) due to its electron-withdrawing nature.
-
Olefinic Proton (δ 7.6-7.8 ppm): The proton at the H-4 position is expected to be a singlet and significantly downfield due to its position on a double bond and conjugation with the ester group.
-
Methylene Protons (δ 4.9-5.1 ppm): The two protons at the H-2 position are diastereotopic and adjacent to an oxygen atom, resulting in a singlet in this region.
-
Methyl Ester Protons (δ ~3.8 ppm): The three protons of the methyl group of the ester will appear as a sharp singlet, a characteristic signal for this functional group.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (Ester) |
| ~150 | C-8a |
| ~145 | C-4 |
| ~132 | C-7 |
| ~130 | C-5 |
| ~125 | C-4a |
| ~120 | C-3 |
| ~118 | C-8 |
| ~116 | C-6 (C-Br) |
| ~65 | C-2 (CH₂) |
| ~52 | OCH₃ |
Interpretation of the ¹³C NMR Spectrum
Key insights from the ¹³C NMR data include:
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically above 160 ppm.
-
Aromatic and Olefinic Carbons: The eight sp² hybridized carbons of the chromene ring system will appear in the range of 110-155 ppm. The carbon attached to the bromine (C-6) is expected around 116 ppm.[6]
-
Aliphatic Carbons: The methylene carbon (C-2) will be found further upfield, typically around 65 ppm, due to its sp³ hybridization and attachment to an oxygen atom. The methyl ester carbon (OCH₃) will be the most upfield signal, around 52 ppm.
The relationship between the protons and carbons can be definitively established using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Key HMBC correlations confirming structural connectivity.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic/Olefinic |
| ~2950-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1720-1740 | C=O stretch | α,β-Unsaturated Ester |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1200-1300 | C-O stretch | Ester |
| ~1000-1100 | C-O stretch | Aryl Ether |
| ~600-800 | C-Br stretch | Aryl Bromide |
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups:
-
α,β-Unsaturated Ester: The most prominent peak will be the C=O stretch of the ester, expected at a slightly lower frequency (~1720-1740 cm⁻¹) than a saturated ester due to conjugation with the C3=C4 double bond. This is a critical diagnostic peak. Data from similar coumarin structures show this peak around 1730 cm⁻¹.[7]
-
Aromatic System: The presence of the benzene ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 and 1480 cm⁻¹.
-
Ether and Ester C-O Bonds: Strong C-O stretching bands will be visible in the fingerprint region (1000-1300 cm⁻¹), confirming the ether linkage in the chromene ring and the C-O bonds of the ester group.
-
Bromo-Aryl Group: A C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Caption: Standard workflow for FTIR data acquisition and analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, further structural information.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Electron Ionization (EI) is a higher-energy method that will induce more fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the m/z with high accuracy.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺) or Pseudomolecular Ion ([M+H]⁺): The most critical piece of information is the molecular weight. Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a ~1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
For C₁₁H₉⁷⁹BrO₃: m/z ≈ 267.97
-
For C₁₁H₉⁸¹BrO₃: m/z ≈ 269.97
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For C₁₁H₉BrO₃, the calculated exact mass would be compared to the measured mass to confirm the molecular formula.
-
Key Fragmentation Patterns (EI): Under electron ionization, predictable fragmentation can occur. Common fragmentation pathways for this molecule would include:
-
Loss of the methoxy radical (•OCH₃) from the ester.
-
Loss of the entire methyl ester group (•COOCH₃).
-
Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring.
-
Caption: Predicted major fragmentation pathways in EI-MS.
IV. Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the α,β-unsaturated ester. High-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a crucial confirmation point. Together, these self-validating systems provide an unambiguous and trustworthy characterization of the molecule, which is the foundational requirement for its further study and application in scientific research and development.
References
- 1. This compound | 177496-79-6 ,CCD00449789,MFCD04114604 - Product Detail - Chemical Cloud Database [chemcd.com]
- 2. This compound [allbiopharm.com]
- 3. This compound, CasNo.177496-79-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 177496-79-6|this compound|BLD Pharm [bldpharm.de]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
The Bromine Advantage: Unlocking the Therapeutic Potential of Brominated Chromene Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromene Scaffold and the Strategic Role of Bromination
The chromene nucleus, a heterocyclic system composed of a benzene ring fused to a pyran ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this structure are abundant in nature and exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Their therapeutic promise has spurred significant research into novel synthetic derivatives with enhanced efficacy and selectivity.[1]
A key strategy in modern drug design is the targeted functionalization of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. Halogenation, and particularly bromination, stands out as a powerful tool for this purpose. The introduction of a bromine atom into the chromene core can profoundly alter the molecule's physicochemical properties. This "bromine advantage" stems from several factors:
-
Enhanced Lipophilicity: Bromine's lipophilic nature can significantly increase a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby improving bioavailability and access to intracellular targets.[5][6]
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can modify the electron density of the aromatic system, influencing how the molecule interacts with biological targets through hydrogen bonding or other non-covalent interactions.
-
Improved Target Binding: The size and polarizability of the bromine atom can lead to stronger and more specific binding interactions with target enzymes or receptors, often resulting in increased potency.[5]
This guide provides a comprehensive overview of the biological activities of brominated chromene derivatives, grounded in experimental evidence. We will explore their efficacy in key therapeutic areas, delve into their mechanisms of action, and provide detailed protocols for their evaluation, offering field-proven insights for researchers and drug development professionals.
Section 1: Potent Anticancer Activity of Brominated Chromenes
The strategic incorporation of bromine atoms onto the chromene scaffold has been shown to significantly enhance anticancer activity against a multitude of cancer cell lines.[5] This enhancement is often attributed to improved cell membrane penetration and more effective binding to key cellular targets involved in cancer cell proliferation and survival.[1][5]
Mechanism of Action: Induction of Apoptosis and Tubulin Disruption
Brominated chromenes exert their cytotoxic effects through multiple mechanisms, with the induction of apoptosis being a primary pathway. Studies have shown that potent derivatives trigger programmed cell death by:
-
Increasing Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, which disrupts cellular homeostasis.[7]
-
Activating Caspase Pathways: Triggering the executioner caspases, such as caspase-3 and caspase-9, which are critical for the apoptotic cascade.[7]
-
Decreasing Mitochondrial Membrane Potential: Disrupting mitochondrial function, a key event in the intrinsic apoptosis pathway.[7]
A separate but equally important mechanism for certain 4-aryl-4H-chromenes is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8][9]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of brominated chromenes has been validated across numerous cancer cell lines. The data below summarizes the activity of representative compounds.
| Compound ID | Key Structural Feature | Target Cell Line | IC₅₀ / EC₅₀ | Reference |
| 1c | 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene | T47D (Breast Cancer) | 19 nM (EC₅₀) | [9] |
| 4a | 2-amino-4-(4-bromophenyl)-4H-chromene | A375 (Melanoma) | 130 nM (IC₅₀) | [8] |
| 4e | 2-amino-4-(3-bromo-4-methoxyphenyl)-4H-chromene | A172 (Glioma) | 7.4 nM (IC₅₀) | [8] |
| Compound 191 | 6-bromo-chromene with hydantoin moiety | Various Cancer Lines | Comparable to Cisplatin | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[2]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the brominated chromene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Section 2: Broad-Spectrum Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[10] Brominated chromenes have emerged as a promising class of compounds, demonstrating significant efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[10]
Structure-Activity Relationship (SAR) Insights
Research has consistently shown that the degree of halogenation on the chromene scaffold directly correlates with antibacterial potency.[10] Tri-halogenated derivatives, especially those containing bromine, exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to their mono- or di-halogenated counterparts. This highlights the importance of bromine in enhancing the anti-staphylococcal potential of these molecules.[10]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table showcases the potent activity of halogenated nitrochromenes against MDR bacterial strains.
| Compound ID | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MDR) | 4 | [10] |
| 5s | 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. epidermidis (MDR) | 1-4 | [10] |
| Mono-halogenated | Various mono-halogenated 3-nitro-2H-chromenes | S. aureus | 8-32 | [10] |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | Dibromo-3-nitro-2H-chromene | S. aureus | 4 | [10] |
Proposed Mechanisms of Action
While the exact mechanisms are still under investigation, the antimicrobial action of chromenes is thought to involve targeting critical cellular processes.[11] Plausible mechanisms include:
-
Inhibition of Cell Wall Synthesis: Interfering with the transpeptidation step in peptidoglycan biosynthesis.[11]
-
Disruption of DNA Replication: Targeting essential enzymes involved in DNA synthesis, leading to cell death.
-
Membrane Damage: The lipophilic nature of the compounds may facilitate their integration into the bacterial cell membrane, disrupting its integrity.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the brominated chromene in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB), typically from 128 µg/mL down to 0.25 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization.
Section 3: Anti-inflammatory Activity and Pathway Modulation
Chronic inflammation is a hallmark of numerous diseases. Brominated chromenes have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[12][13]
Mechanism of Action: Inhibition of the TLR4/MAPK Pathway
A key mechanism underlying the anti-inflammatory effect of these compounds is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[12] In response to stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs), ultimately leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[12][14] Brominated chromenes can effectively suppress this pathway, leading to a significant reduction in these inflammatory mediators.[5][12] Furthermore, some studies suggest these compounds may promote macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[15]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.[14]
Principle: LPS-stimulated macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO released into the culture medium can be quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the brominated chromene derivative for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 0.5-1 µg/mL) to the wells. Include an unstimulated control group and an LPS-only control group.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Section 4: Neuroprotective Effects in Models of Neurodegeneration
Neurodegenerative diseases like Alzheimer's are characterized by neuronal loss, oxidative stress, and neurotransmitter imbalances.[16] Chromene derivatives, particularly those with bromine substitutions, have shown promising neuroprotective activities through multiple mechanisms.[16][17]
Mechanisms of Action: Antioxidant and Enzyme Inhibition
The neuroprotective potential of brominated chromenes is often multifaceted:
-
Antioxidant Activity: They can directly scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.[16]
-
Cholinesterase Inhibition: Certain derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[17][18] By inhibiting these enzymes, the compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease. A derivative with a 4-bromobenzyloxy substitution showed a BuChE IC₅₀ of 1.19 µM.[18]
-
Signaling Pathway Modulation: Some compounds exert their protective effects by activating pro-survival signaling pathways, such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[16]
Data Presentation: Neuroprotective and Enzyme Inhibitory Activity
| Compound ID | Key Structural Feature | Biological Activity | IC₅₀ / Effect | Reference |
| BL-M | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Neuroprotection vs. Glutamate | 16.95 µM (IC₅₀) | [16] |
| 10a | Imino-2H-chromene with benzyl pendant | BuChE Inhibition | 3.3 µM (IC₅₀) | [17] |
| 4d | Chromenone with 4-bromobenzyloxy group | BuChE Inhibition | 1.19 µM (IC₅₀) | [18] |
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress
This assay evaluates a compound's ability to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[19]
Principle: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are pre-treated with the test compound and then exposed to a toxic concentration of H₂O₂. Cell viability is measured to determine if the compound conferred protection.
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate or attach as required.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the brominated chromene for 1-2 hours.
-
Induction of Neurotoxicity: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 150 µM) for 24 hours.[19] Include an untreated control, an H₂O₂-only control, and a positive control (e.g., N-acetylcysteine).
-
Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in Section 1.
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of compound-treated cells to the H₂O₂-only control.
Conclusion and Future Perspectives
Brominated chromene derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across multiple domains, including oncology, infectious diseases, inflammation, and neurodegeneration. The "bromine advantage"—conferred by enhanced lipophilicity and target binding affinity—is a clear driver of their heightened biological activity. The data and protocols presented in this guide underscore their promise as lead compounds for drug discovery.
Future research should focus on several key areas:
-
Lead Optimization: Further refining the structure-activity relationships to enhance potency and selectivity for specific targets.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to assess their drug-like properties.
-
In Vivo Efficacy: Transitioning the most promising compounds from in vitro assays to in vivo animal models of disease to validate their therapeutic efficacy and safety.
-
Mechanism Deconvolution: Employing advanced techniques to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
By continuing to explore and optimize this remarkable chemical scaffold, the scientific community can pave the way for a new generation of therapies to address some of today's most pressing medical needs.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - ProQuest [proquest.com]
- 8. New substituted 4H-chromenes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives - ProQuest [proquest.com]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromamine T, a stable active bromine compound, prevents the LPS-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino [mdpi.com]
The 2H-Chromene Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-chromene scaffold, a heterocyclic system featuring a fused benzene and pyran ring, represents a cornerstone in medicinal chemistry.[1] This privileged structure is prevalent in a vast array of natural products and has emerged as a versatile template for the design and synthesis of novel therapeutic agents with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of the therapeutic potential of 2H-chromene derivatives, delving into their synthesis, mechanisms of action across various disease areas, and the experimental methodologies pivotal for their evaluation. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to serve as a technical resource for researchers and drug development professionals, offering field-proven insights to accelerate the translation of 2H-chromene-based compounds from the laboratory to clinical applications.
The Architectural Significance of the 2H-Chromene Core
The unique structural architecture of the 2H-chromene ring system, with its inherent lipophilicity and capacity for diverse functionalization, underpins its broad pharmacological profile.[3] The fusion of an aromatic benzene ring with a dihydropyran ring creates a partially saturated heterocyclic system that can readily interact with a multitude of biological targets. The numbering of the chromene ring system is crucial for understanding structure-activity relationships (SAR).
Figure 1: Core 2H-Chromene Scaffold and Numbering
Caption: General structure of the 2H-chromene scaffold with IUPAC numbering.
Synthetic Strategies: Building the 2H-Chromene Core
The synthesis of 2H-chromene derivatives has evolved significantly, with modern methods offering high efficiency and stereoselectivity.[1] Key strategies include:
-
Wittig-Horner-Emmons and Suzuki-Miyaura Cross-Coupling Reactions: These are commonly employed for the synthesis of 2H-chromene analogs.[4]
-
Microwave-Assisted Catalyst-Free Synthesis: This eco-friendly approach allows for the rapid and high-yield synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes.[5]
-
Organocatalyzed Cascade Reactions: For instance, an arylamine-catalyzed Mannich cyclization cascade reaction provides a facile route to 2H-benzo[h]chromenes.[6]
Representative Protocol: Microwave-Assisted Synthesis of Substituted 2H-Chromenes
This protocol is adapted from Xia et al. (2015) and offers a rapid and environmentally friendly route to 2H-chromenes.[5]
Materials:
-
Substituted salicylaldehyde (1 mmol)
-
β-amino acrylate (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted salicylaldehyde (1 mmol), β-amino acrylate (1.2 mmol), and ethanol (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired substituted 2H-chromene.
Causality: The use of microwave irradiation accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating. Ethanol serves as a green solvent. The catalyst-free nature of this reaction simplifies the work-up procedure.
Therapeutic Applications of 2H-Chromene Scaffolds
The versatility of the 2H-chromene scaffold has led to the discovery of derivatives with a wide range of therapeutic activities.
Anticancer Activity
2H-chromene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4][5][7]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Some 4H-chromene analogs induce apoptosis by interacting with the colchicine binding site on tubulin, thereby disrupting microtubule polymerization and leading to G2/M cell-cycle arrest.[4][5]
-
Aromatase Inhibition: Certain chromene derivatives carrying sulfonamide moieties exhibit cytotoxicity in breast cancer cells by inhibiting aromatase activity.[4][5]
-
NF-κB Pathway Inhibition: Novel substituted 2H-benzo[h]chromene-2-carboxamides have shown potent inhibitory activity against NF-κB, leading to antiproliferative effects.[8]
-
Wnt/β-catenin Signaling Pathway Inhibition: Several 2H-chromene derivatives exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway, preventing the nuclear accumulation of β-catenin and the transcription of target genes that drive tumor growth.[1]
-
Selective Estrogen Receptor Degradation (SERDs): 2H-chromene-3-carbonyl-based derivatives have been designed as SERDs, which not only block ERα activity but also degrade the receptor, showing promise in ERα positive breast cancer.[9]
Figure 2: Anticancer Mechanism of 2H-Chromenes via Wnt/β-catenin Pathway Inhibition
Caption: 2H-chromene derivatives can inhibit the Wnt/β-catenin signaling pathway.
Table 1: Anticancer Activity of Representative 2H-Chromene Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 7 | T47D (Breast) | 8.8 | Aromatase Inhibition | [4][5] |
| Compound 61 | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | Not specified | [4][5] |
| Isoxazole-functionalized 2H-chromene | Various human cancer cells | < 20 | Not specified | [5] |
| XH04 | MCF-7 (Breast) | 0.8 | SERD | [9] |
Anti-inflammatory Activity
2H-chromene derivatives have shown promising anti-inflammatory properties.[10][11]
Mechanisms of Action:
-
5-Lipoxygenase (5-LOX) Inhibition: Certain 2H-chromenyl derivatives have demonstrated significant inhibitory potential against the pro-inflammatory enzyme 5-lipoxygenase.[12]
-
COX-2 Inhibition: A series of 2-trifluoromethyl-2H-chromene ethers have been developed as novel COX-2 inhibitors with low ulcerogenicity.[13]
-
Suppression of Pro-inflammatory Cytokines: Some derivatives have been shown to reduce the production of TNF-α and IL-6 in LPS-induced models.[14]
-
NF-κB Pathway Suppression: Certain 2H-chromene derivatives exert potent anti-inflammatory effects by suppressing the activation of the NF-κB pathway.[1]
Table 2: Anti-inflammatory Activity of Representative 2H-Chromene Derivatives
| Compound ID | Target | IC₅₀ | Model | Reference |
| 2H-chromene-3-methyl carboxylate derivative | 5-Lipoxygenase | ~2.02 mM | In vitro | [12] |
| Compound 5i | TNF-α | 0.423 µM | LPS-stimulated RAW 264.7 macrophages | [14][15] |
| E25 | COX-2 | 70.7 ± 4.7 nM | Human recombinant COX-2 | [13] |
Antimicrobial Activity
The 2H-chromene scaffold is a valuable template for the development of novel antimicrobial agents.[4][5][16]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria.[4][5] Halogenated 3-nitro-2H-chromenes have shown potential against multidrug-resistant bacteria.[17]
-
Antifungal: Some 2H-chromene derivatives have exhibited inhibitory activity against fungal strains.[5]
Table 3: Antimicrobial Activity of Representative 2H-Chromene Derivatives
| Compound ID | Microorganism | MIC | Reference |
| Compound 67 | Klebsiella planticola MTCC 530 | Promising activity | [4][5] |
| Compound 73a/b | Gram-positive bacteria and fungi | 0.007 to 0.49 μg/mL | [5] |
| Compound 5s | Multidrug-resistant S. aureus and S. epidermidis | 1-4 μg/mL | [17] |
| Compound 4c | Bacillus cereus | 0.062 mg/mL | [18] |
Neuroprotective Effects
2H-chromene derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases.
Mechanisms of Action:
-
Antioxidant Activity: Some derivatives exhibit potent antioxidant effects, protecting neuronal cells from oxidative stress.[19]
-
Modulation of Signaling Pathways: An optically active isochroman-2H-chromene conjugate has been shown to exert neuroprotection by modulating the PI3K/Akt and MAPK signaling pathways.[19]
-
Cholinesterase Inhibition: Certain 2H-chromene derivatives have been identified as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[4][5]
-
Anti-Alzheimer's Agents: Imino-2H-chromene derivatives have been designed as multifunctional agents targeting BACE1 and cholinesterases for Alzheimer's disease.[20]
Figure 3: Neuroprotective Mechanism of an Isochroman-2H-chromene Conjugate
Caption: Neuroprotective effects of an isochroman-2H-chromene conjugate.
Key Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of 2H-chromene derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2H-chromene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2H-chromene derivative (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Self-Validation: The inclusion of a vehicle control and a positive control (e.g., doxorubicin) is crucial for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of 2H-chromene derivatives on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
2H-chromene derivative stock solution (in DMSO)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 2H-chromene derivative for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Causality: LPS stimulates macrophages to produce NO, a pro-inflammatory mediator. The Griess assay quantifies nitrite, a stable product of NO, to assess the anti-inflammatory potential of the test compounds.
Conclusion and Future Perspectives
The 2H-chromene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad and potent range of therapeutic activities. The ongoing development of innovative synthetic methodologies continues to expand the accessible chemical space for 2H-chromene analogs, facilitating the exploration of their structure-activity relationships and the identification of highly selective and potent modulators of various biological targets.[1][21] Future research should focus on elucidating the detailed mechanisms of action of promising lead compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing them through preclinical and clinical development. The versatility of the 2H-chromene core ensures its enduring legacy in the quest for novel and effective therapies for a multitude of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. caribjscitech.com [caribjscitech.com]
- 9. Discovery of novel 2H-chromene-3-carbonyl derivatives as selective estrogen receptor degraders (SERDs): Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidative 2H-chromenyls attenuate pro-inflammatory 5-lipoxygenase and carbolytic enzymes: Prospective bioactive agents from Babylonidae gastropod mollusk Babylonia spirata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Trifluoromethyl-2H-chromene ethers: The dual triumph of anti-inflammation and analgesia with minimal ulcer threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. dlsu.edu.ph [dlsu.edu.ph]
- 19. An optically active isochroman-2H-chromene conjugate potently suppresses neuronal oxidative injuries associated with the PI3K/Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity and Chemical Stability of Methyl 6-bromo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 6-bromo-2H-chromene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2H-chromene scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position imparts unique electronic and steric properties that modulate its reactivity and stability. This guide provides a comprehensive analysis of the chemical behavior of this molecule, offering insights into its reactivity profile and degradation pathways. Such understanding is critical for its effective handling, formulation, and the development of robust analytical methods.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring. The key functional groups that dictate its chemical personality are the vinyl ether within the 2H-chromene system, the electron-withdrawing methyl ester at an electron-deficient olefinic position, and the bromo-substituted aromatic ring.
| Property | Value | Source |
| Molecular Formula | C11H9BrO3 | [5] |
| Molecular Weight | 269.09 g/mol | [5] |
| CAS Number | 177496-79-6 | [5][6] |
| Appearance | Likely a solid at room temperature | Inferred |
Synthesis of the 2H-Chromene Core
The synthesis of the 2H-chromene core is a well-established area of organic chemistry, with numerous methodologies developed to access this important scaffold.[1][2][7] Common strategies involve the cyclization of appropriately substituted phenols and three-carbon components. For instance, palladium-catalyzed intramolecular cyclization of aryl propargyl ethers in the presence of a bromine source like CuBr2 can directly yield 3-bromo-2H-chromene derivatives.[8] Other methods include metal-free Brønsted and Lewis acid/base catalysis and enantioselective organocatalysis.[1]
Reactivity Profile
The reactivity of this compound is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of both the 6-bromo and 3-carboxylate substituents significantly influences the electron density distribution throughout the molecule.
The 2H-Pyran Ring: A Locus of Reactivity
The dihydropyran ring contains a reactive C3=C4 double bond and a benzylic ether linkage, making it susceptible to several transformations.
-
Electrophilic Addition: The double bond is electron-deficient due to the conjugated ester group, making it less susceptible to typical electrophilic additions than an isolated olefin. However, under forcing conditions, reactions with strong electrophiles may occur.
-
Nucleophilic Attack: The C4 position is susceptible to nucleophilic attack in a Michael-type addition, although this is less common for this specific substitution pattern.
-
Cycloaddition Reactions: 2H-chromenes can participate in cycloaddition reactions. For example, simple 2H-chromenes are known to form [2+2]-adducts with triazolinediones.[9]
-
Ring Opening: The benzylic ether linkage can be cleaved under strong acidic conditions, leading to ring-opening.
The Ester Group: A Handle for Modification
The methyl ester at the 3-position is a key site for chemical modification and a primary determinant of the compound's stability in protic environments.
-
Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: This is a reversible process that yields the corresponding carboxylic acid, 6-bromo-2H-chromene-3-carboxylic acid. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.[10]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution by a hydroxide ion to give the carboxylate salt. This process is typically faster than acid-catalyzed hydrolysis.[10]
-
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to other esters.
-
Aminolysis: Reaction with amines can lead to the corresponding amides. The related ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate, leading to ring opening and formation of salicylaldehyde azine and malonohydrazide, highlighting the reactivity of the chromene system towards strong nucleophiles.[11][12][13]
The Aromatic Ring: A Platform for Further Functionalization
The bromine atom at the 6-position directs the regioselectivity of further electrophilic aromatic substitution and provides a handle for cross-coupling reactions.
-
Electrophilic Aromatic Substitution (EAS): The bromine atom is a deactivating but ortho-, para-directing group for EAS.[14] The existing substituents will influence the position of any further substitution on the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the synthesis of a wide array of derivatives from the parent molecule.
Chemical Stability and Forced Degradation Studies
Understanding the chemical stability of a molecule is paramount in drug development to ensure its quality, safety, and efficacy over its shelf life.[15][16] Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[16][17]
Predicted Degradation Pathways
Based on the reactivity profile, the following degradation pathways are anticipated under stress conditions:
-
Hydrolytic Degradation (Acidic and Basic): The primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.[10] Under more forcing acidic conditions, cleavage of the pyran ring's ether linkage could occur. Basic conditions will lead to the formation of the carboxylate salt.[10]
-
Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the allylic C2 position of the pyran ring. The electron-rich aromatic ring could also be a site of oxidation.
-
Thermal Degradation: The compound is expected to have moderate to good thermal stability, but high temperatures could lead to decomposition, potentially through decarboxylation if the ester is first hydrolyzed.[10]
-
Photolytic Degradation: Aromatic bromine compounds can be susceptible to photodecomposition.[18] UV light can induce cleavage of the C-Br bond, potentially leading to radical-mediated degradation pathways.[19][20] The conjugated π-system of the chromene core can also absorb UV radiation, potentially leading to isomerization or other photochemical reactions.
Experimental Protocols
The following protocols are designed as a starting point for investigating the stability of this compound.
Forced Degradation Workflow
The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. This compound | 177496-79-6 ,CCD00449789,MFCD04114604 - Product Detail - Chemical Cloud Database [chemcd.com]
- 6. This compound | 177496-79-6 [sigmaaldrich.com]
- 7. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. longdom.org [longdom.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmasm.com [pharmasm.com]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Profile of Methyl 6-bromo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the intricate journey of drug development, the intrinsic properties of a New Chemical Entity (NCE) dictate its ultimate therapeutic potential. Among these, solubility stands as a primary gatekeeper to bioavailability and, consequently, efficacy.[1] An estimated 70-90% of drug candidates in the development pipeline exhibit poor aqueous solubility, a challenge that can terminate the progression of an otherwise promising molecule.[2] This guide is dedicated to a specific NCE, Methyl 6-bromo-2H-chromene-3-carboxylate, providing a comprehensive framework for understanding and determining its solubility profile. As Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and methodological rationale behind its acquisition—a process that forms the bedrock of successful pre-formulation studies.[1][3][4][5][6] This document is structured to empower researchers with the foundational knowledge to predict, experimentally determine, and interpret the solubility of this compound, thereby enabling informed decisions in the critical early stages of formulation development.
Section 1: Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is fundamentally governed by its molecular structure.[7] The principle of "like dissolves like" provides a predictive lens through which we can anticipate the behavior of this compound.
Chemical Structure:
A structural analysis reveals several key features that influence its solubility:
-
Chromene Core: A bicyclic aromatic ether, which is largely nonpolar and hydrophobic.
-
Methyl Ester Group (-COOCH₃): This functional group introduces polarity and potential for hydrogen bond acceptance, contributing to solubility in polar solvents.
-
Bromo Substituent (-Br): The bromine atom on the benzene ring increases molecular weight and hydrophobicity, generally decreasing aqueous solubility.
Predicted Behavior: Based on this amalgamation of polar and nonpolar regions, this compound is predicted to be a compound of low to moderate polarity. Therefore, we can hypothesize the following:
-
Poor Aqueous Solubility: The large, nonpolar surface area of the brominated chromene ring system is expected to dominate, leading to low solubility in water and highly polar aqueous buffers.
-
Moderate to High Solubility in Organic Solvents: Solubility is expected to be significantly higher in solvents of intermediate polarity, such as ethyl acetate, dichloromethane, and acetone, which can effectively solvate both the polar ester and the nonpolar aromatic portions of the molecule. It will likely also be soluble in less polar solvents like toluene, but less so in highly nonpolar solvents such as hexane.
This predictive analysis is crucial for designing efficient and relevant experimental studies. It guides the selection of an appropriate range of solvents for testing, preventing wasted resources on systems where the compound is likely to be completely insoluble or freely soluble.
Section 2: The Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to empirical data, a robust and reproducible methodology is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9][10] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[11] The following protocol is a self-validating system designed for accuracy and reliability.
Experimental Protocol: Shake-Flask Solubility Determination
1. Materials and Reagents:
-
This compound (solid, purity >98%)
-
Selected Solvents (e.g., n-Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Purified Water, pH 7.4 Phosphate-Buffered Saline)
-
Calibrated Analytical Balance
-
Scintillation Vials (20 mL) with Teflon-lined caps
-
Orbital Shaker with temperature control
-
Centrifuge
-
Syringe Filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer.[12]
2. Procedure:
-
Step 1: Sample Preparation: Add an excess amount of solid this compound to a series of scintillation vials. "Excess" is critical; there must be undissolved solid visible at the end of the experiment to ensure equilibrium has been reached.[9] A general rule is to add approximately 5-10 mg of the compound to 5 mL of the test solvent.
-
Step 2: Equilibration: Add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vials. Seal the vials tightly.
-
Step 3: Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed. The goal is to keep the solid suspended without creating a vortex. The system must be allowed to reach equilibrium, which typically requires 24 to 72 hours.[10][13] Preliminary experiments can be run to determine the minimum time required to reach a plateau in concentration.
-
Step 4: Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.[13]
-
Step 5: Sample Collection: Carefully withdraw an aliquot of the supernatant using a clean pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.[13] Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
Step 6: Dilution: Accurately dilute the filtered sample with an appropriate solvent (usually the mobile phase for HPLC or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method's calibration curve.
-
Step 7: Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the compound's concentration.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the Shake-Flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Analytical Quantification and Data Presentation
Accurate quantification of the dissolved compound is paramount. Both HPLC and UV-Vis spectroscopy are suitable methods, with the choice depending on the compound's properties and the available instrumentation.[11]
Using UV-Vis Spectroscopy:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at λmax and plot Absorbance vs. Concentration. The resulting linear regression provides the basis for quantifying the unknown samples.[14]
Using HPLC:
-
Method Development: Develop a reverse-phase HPLC method that provides a sharp, well-resolved peak for the compound.
-
Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration. This curve is then used to determine the concentration of the experimental samples.[12][15]
Illustrative Data Presentation
To facilitate analysis and comparison, solubility data should be presented in a clear, tabular format. The following table represents a hypothetical but scientifically plausible solubility profile for this compound, based on the structural analysis performed earlier.
| Solvent | Polarity Index[16] | Predicted Solubility (mg/mL) at 25°C |
| n-Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 5 - 15 |
| Ethyl Acetate | 4.4 | > 50 |
| Acetone | 5.1 | > 50 |
| Ethanol | 4.3 | 10 - 25 |
| Methanol | 5.1 | 5 - 15 |
| Water | 10.2 | < 0.01 |
| pH 7.4 PBS | High | < 0.01 |
Note: This data is illustrative and must be determined experimentally.
Conceptual Relationship: Solubility vs. Solvent Polarity
The relationship between the compound's structure and its solubility across a range of solvents can be visualized. For a molecule with both polar and non-polar characteristics, solubility often peaks in solvents of intermediate polarity.
Caption: Expected Solubility vs. Solvent Polarity.
Conclusion: From Data to Development
This guide provides a comprehensive framework for determining the solubility profile of this compound. By combining structural prediction with the gold-standard shake-flask methodology, researchers can generate the reliable, high-quality data essential for pre-formulation.[5] Understanding this solubility profile is not an academic exercise; it is a critical step that directly informs strategies for formulation, including the potential need for solubility enhancement techniques, the selection of appropriate dosage forms, and the prediction of in vivo performance.[3] Armed with this knowledge, development teams can navigate the challenges of poor solubility, mitigating risks and accelerating the journey from a promising molecule to a viable therapeutic.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rootspress.org [rootspress.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. upm-inc.com [upm-inc.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. researchgate.net [researchgate.net]
- 8. chemcd.com [chemcd.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. improvedpharma.com [improvedpharma.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. shodex.com [shodex.com]
Methodological & Application
Application Notes and Protocols for the HPLC and LC-MS Analysis of Chromene Derivatives
Introduction: The Analytical Imperative for Chromene Derivatives
Chromene derivatives represent a privileged scaffold in medicinal chemistry and natural product research, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As these compounds progress through the drug discovery and development pipeline, from initial synthesis to preclinical and clinical evaluation, the need for robust, accurate, and sensitive analytical methods becomes paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the qualitative and quantitative analysis of chromene derivatives in various matrices.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of chromene derivatives by HPLC and LC-MS. The methodologies described herein are designed to be adaptable for a range of research applications, from purity assessment of synthetic compounds to pharmacokinetic studies in biological matrices.
Part 1: High-Performance Liquid Chromatography (HPLC) for Chromene Analysis
Reverse-phase HPLC is the workhorse for the analysis of moderately polar to non-polar compounds like many chromene derivatives.[4][5][6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-silica) and a polar mobile phase.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the chromene derivative from its matrix, remove interferences, and present it in a solvent compatible with the HPLC system.[7][8] The choice of sample preparation technique depends on the complexity of the sample matrix.
Protocol 1: Sample Preparation from a Plant Matrix
This protocol is suitable for the extraction of chromene derivatives from dried plant material.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of HPLC-grade methanol. Methanol is a common choice due to its ability to dissolve a wide range of organic compounds.[8]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell disruption and extraction.
-
Allow the mixture to stand for 1 hour at room temperature.
-
-
Filtration:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter that could block the HPLC column.[8]
-
-
Dilution:
-
Dilute the filtered extract with the initial mobile phase if necessary to bring the analyte concentration within the linear range of the calibration curve.
-
Protocol 2: Sample Preparation from a Biological Matrix (Plasma)
This protocol is designed for the extraction of chromene derivatives from plasma for pharmacokinetic studies and involves protein precipitation.[9]
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. Acetonitrile is an effective protein precipitating agent and is compatible with reverse-phase HPLC.[9]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the chromene derivative to a clean tube.
-
-
Evaporation and Reconstitution (Optional):
-
If the concentration of the analyte is low, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
Filtration:
-
Filter the supernatant or the reconstituted sample through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following table outlines a typical set of HPLC parameters for the analysis of a representative chromene derivative.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for a wide range of non-polar to moderately polar compounds, including chromene derivatives.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A mixture of water and acetonitrile is a common mobile phase for reverse-phase HPLC. The addition of a small amount of formic acid helps to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B | A gradient elution is often necessary to separate compounds with a range of polarities and to elute strongly retained compounds in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | The injection volume can be adjusted based on the concentration of the analyte and the sensitivity of the detector. |
| Detection | UV-Vis at 254 nm and 320 nm | Many chromene derivatives have chromophores that absorb in the UV-Vis region. Monitoring at multiple wavelengths can help in identifying and quantifying different derivatives. |
HPLC Workflow Diagram
Caption: A typical workflow for the analysis of chromene derivatives by HPLC.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, such as the quantification of low-level metabolites in biological fluids, LC-MS is the technique of choice.[10][11] The coupling of liquid chromatography with mass spectrometry provides both separation and structural information.
Principles of LC-MS for Chromene Analysis
In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like many chromene derivatives.[12][13]
LC-MS Method Parameters
The HPLC conditions are often similar to those used for standalone HPLC analysis, but with careful consideration of mobile phase additives to ensure they are volatile and compatible with the mass spectrometer.
Table of LC-MS Parameters
| Parameter | Recommended Condition | Justification |
| LC System | UHPLC or HPLC system | A UHPLC system can provide better resolution and faster analysis times. |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | A smaller internal diameter column is often used in LC-MS to reduce solvent consumption and improve sensitivity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile mobile phase additive that promotes the formation of protonated molecules [M+H]+ in positive ion mode. |
| Gradient Elution | Optimized based on the specific chromene derivative | A gradient is typically used to achieve good separation and peak shape. |
| Flow Rate | 0.3 mL/min | A lower flow rate is used with smaller internal diameter columns. |
| Ion Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of compounds.[13] |
| Polarity | Positive Ion Mode | Many chromene derivatives can be readily protonated to form [M+H]+ ions. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). An Orbitrap provides high-resolution mass data for structural elucidation. |
| MRM Transitions | Analyte-specific | For quantitative analysis, specific precursor-to-product ion transitions should be determined for the chromene derivative of interest and an internal standard. |
Understanding Fragmentation Patterns
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]+) is selected and fragmented to produce characteristic product ions. Understanding the fragmentation patterns of chromene derivatives is crucial for developing selective MRM methods and for structural confirmation. Common fragmentation pathways for chromenes can involve the loss of small neutral molecules or cleavage of side chains.
LC-MS Protocol: Quantification in a Biological Matrix
This protocol outlines the steps for quantifying a chromene derivative in plasma using LC-MS/MS.
-
Sample Preparation: Follow Protocol 2 for sample preparation from a biological matrix.
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data in MRM mode, monitoring for the specific transitions of the chromene derivative and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrants.
-
Determine the concentration of the chromene derivative in the unknown samples from the calibration curve.
-
LC-MS Workflow Diagram
Caption: A schematic of the LC-MS workflow for the analysis of chromene derivatives.
Method Validation: Ensuring Trustworthy Results
Any analytical method used in a research or regulated environment must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC and LC-MS methods detailed in this guide provide a solid foundation for the analysis of chromene derivatives in a variety of matrices. By understanding the principles behind the analytical techniques and by carefully developing and validating the methods, researchers can generate high-quality, reliable data to support their drug discovery and development efforts. The protocols presented here are intended as a starting point and should be optimized and validated for each specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. hplc.eu [hplc.eu]
- 6. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Experimental Procedures for the Cyclization of Aryl Propargyl Ethers
Introduction
The cyclization of aryl propargyl ethers is a cornerstone transformation in synthetic organic chemistry, providing efficient access to a diverse array of heterocyclic scaffolds, most notably chromenes and their derivatives. These structural motifs are prevalent in a multitude of biologically active natural products and pharmacologically significant molecules. Consequently, the development of robust and versatile methods for their synthesis is of paramount importance to researchers in academia and the pharmaceutical industry.
This document serves as a comprehensive technical guide, offering detailed experimental protocols and insights into the various methodologies employed for the cyclization of aryl propargyl ethers. We will delve into the mechanistic underpinnings of these reactions, explore a range of catalytic systems, and provide practical, field-proven procedures to empower researchers in their synthetic endeavors.
Mechanistic Considerations: A Tale of Two Pathways
The cyclization of aryl propargyl ethers can proceed through several mechanistic pathways, largely dictated by the reaction conditions and the nature of the catalyst employed. The two most prominent pathways are the 6-endo-dig and 5-exo-dig cyclizations. The regioselectivity of these reactions is a critical aspect, influencing the final product structure.[1][2]
6-Endo-Dig Cyclization: The Path to Chromenes
The 6-endo-dig cyclization is the most common pathway, leading to the formation of six-membered 2H-chromene rings. This process involves the intramolecular attack of the aryl ring onto the internal carbon of the alkyne, which is activated by a catalyst. Density functional theory (DFT) calculations have shown that for many catalytic systems, the 6-endo pathway is kinetically and thermodynamically favored.[3][4]
5-Exo-Dig Cyclization: A Route to Benzofurans
In contrast, the 5-exo-dig cyclization involves the attack of the aryl ring on the terminal carbon of the alkyne, resulting in a five-membered benzofuran ring. While generally less common for aryl propargyl ethers, this pathway can be favored under specific conditions or with certain substitution patterns on the starting material.[5][6] The competition between these two pathways is a subject of ongoing research, with factors like catalyst choice, solvent, and electronic properties of the substrate playing a crucial role.[1][2][7]
The Claisen Rearrangement: A Thermal Alternative
Beyond metal-catalyzed pathways, the thermal Claisen rearrangement of aryl propargyl ethers offers a distinct route to chromenes.[8][9] This pericyclic reaction proceeds through a[10][10]-sigmatropic rearrangement to form an allenyl intermediate, which then undergoes subsequent electrocyclization to yield the chromene product.[10][11][12]
Below is a diagram illustrating the divergent pathways of aryl propargyl ether cyclization.
Caption: Mechanistic pathways in aryl propargyl ether cyclization.
Experimental Protocols
The following section provides detailed, step-by-step protocols for various methods of aryl propargyl ether cyclization. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Gold-Catalyzed Cyclization for the Synthesis of Chroman-3-ones
This protocol details a gold-catalyzed oxidation of aryl propargyl ethers to yield chroman-3-ones, a valuable synthetic intermediate.[13]
Materials:
-
Aryl propargyl ether (1.0 equiv)
-
Me₄ᵗBuXPhosAuNTf₂ (5 mol %)
-
Pyridine N-oxide (1.2-1.3 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl propargyl ether (0.50 mmol) in anhydrous DCE (10 mL, 0.05 M) in a round-bottom flask, add the gold catalyst Me₄ᵗBuXPhosAuNTf₂ (0.025 mmol, 5 mol %).
-
Add pyridine N-oxide (0.60-0.65 mmol, 1.2-1.3 equiv) to the reaction mixture at room temperature.
-
Stir the resulting mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel flash chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired chroman-3-one product.
Causality Behind Experimental Choices:
-
Gold Catalyst: Cationic gold complexes are highly effective in activating the alkyne moiety towards nucleophilic attack. The bulky Me₄ᵗBuXPhos ligand can enhance catalyst stability and influence selectivity.[13]
-
Pyridine N-oxide: This reagent acts as an oxidant in the reaction and also plays a role in retarding the competing 6-endo-dig cyclization that would lead to a benzopyran side product.[13]
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent catalyst deactivation and unwanted side reactions.
Protocol 2: Palladium-Mediated Cyclization for the Synthesis of 3-Bromo-2H-chromenes
This protocol describes a palladium-catalyzed intramolecular cyclization of aryl propargyl ethers in the presence of a copper(II) bromide to yield 3-bromo-2H-chromene derivatives.[14][15]
Materials:
-
Aryl propargyl ether (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
Lithium bromide (LiBr, 1.0 equiv)
-
Copper(II) bromide (CuBr₂, 2.5 equiv)
-
Acetic acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred mixture of the aryl propargyl ether (1 mmol) in acetic acid, add Pd(OAc)₂ (5 mol%), LiBr (1 mmol), and CuBr₂ (2.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC (typically within 10 minutes for reactive substrates).
-
Neutralize the reaction mixture by adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2H-chromene.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate: The Pd(II) catalyst activates the alkyne for intramolecular nucleophilic attack by the arene.[14]
-
Copper(II) Bromide: CuBr₂ serves as a brominating agent and facilitates the halogen transfer, which is a key step in the formation of the 3-bromo-2H-chromene.[14]
-
Lithium Bromide: LiBr can enhance the solubility and reactivity of the bromide species in the reaction medium.
Protocol 3: Microwave-Assisted Thermal Cyclization
Microwave irradiation can significantly accelerate the thermal Claisen rearrangement of aryl propargyl ethers, often leading to shorter reaction times and improved yields compared to conventional heating.[16]
Materials:
-
Aryl propargyl ether
-
High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Place a solution of the aryl propargyl ether in a suitable high-boiling point solvent in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 180-220 °C for 10-30 minutes). These parameters should be optimized for each specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating, which can significantly accelerate the rate of the pericyclic Claisen rearrangement.[12]
-
High-Boiling Point Solvent: A high-boiling solvent is necessary to reach the temperatures required for the thermal rearrangement.
Data Presentation and Comparison
The choice of catalytic system can significantly impact the outcome of the cyclization reaction. The following table summarizes the key features of different catalytic approaches.
| Catalytic System | Typical Product(s) | Key Advantages | Potential Limitations |
| Gold (Au) | Chromenes, Chromanones | High efficiency, mild conditions, functional group tolerance.[13][17][18][19][20][21][22] | Cost of catalyst, sensitivity to impurities. |
| Platinum (Pt) | Chromenes, Dihydronaphthalenes | Good for hydroarylation reactions.[23][24] | May require higher temperatures than gold. |
| Palladium (Pd) | Halogenated Chromenes | Allows for incorporation of halogens.[14][15] | Stoichiometric amounts of reagents may be needed. |
| Silver (Ag) | Chromenes, Thiochromenes, Oxazines | Cost-effective, can catalyze cascade reactions.[25][26][27][28][29][30] | May have lower activity than gold. |
| Iodine (I₂) | Iodinated Chromenes | Inexpensive, metal-free.[31] | Can lead to iodinated products. |
| Thermal/Microwave | Chromenes | Metal-free, simple setup.[10][11][16][32][33] | Requires high temperatures, potential for side reactions. |
Troubleshooting and Field-Proven Insights
-
Low Yields: In metal-catalyzed reactions, ensure the purity of the starting materials and the use of anhydrous solvents. Catalyst deactivation can be a significant issue. For thermal reactions, higher temperatures or longer reaction times may be necessary.
-
Mixture of Products: The formation of both 6-endo and 5-exo products can occur. Modifying the catalyst, ligand, or solvent can often improve regioselectivity. For instance, indium catalysts have been shown to favor the 6-endo pathway.[3][4]
-
Decomposition of Starting Material: For thermally sensitive substrates, lower reaction temperatures and longer reaction times, or a switch to a milder catalytic method, may be required.
Conclusion
The cyclization of aryl propargyl ethers is a versatile and powerful tool for the synthesis of important heterocyclic compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate experimental conditions, researchers can efficiently access a wide range of chromene and benzofuran derivatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digital.csic.es [digital.csic.es]
- 13. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 18. Gold(I)-Catalyzed Approaches with Arylalkyne Activation | Encyclopedia MDPI [encyclopedia.pub]
- 19. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nva.sikt.no [nva.sikt.no]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Platinum-catalyzed intramolecular hydroarylation of allenyl arenes: efficient synthesis of 1,4-dihydronaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Platinum-catalyzed intramolecular asymmetric hydroarylation of unactivated alkenes with indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. From Propargylic Alcohols to Substituted Thiochromenes: gem-Disubstituent Effect in Intramolecular Alkyne Iodo/hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stereoselective, Ag-Catalyzed Cyclizations To Access Polysubstituted Pyran Ring Systems: Synthesis of C1-C12 Subunit of Madeirolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Silver(I)-Catalyzed Intramolecular Cyclizations of Epoxide-Propargylic Esters to 1,4-Oxazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. BJOC - Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes [beilstein-journals.org]
Application Notes & Protocols: High-Throughput Screening Assays for the Interrogation of Chromene Scaffold Libraries
Foreword: The Chromene Scaffold as a Privileged Structure in Drug Discovery
The chromene ring system, a benzopyran derivative, stands as a "privileged scaffold" in medicinal chemistry.[1] This designation is not arbitrary; it reflects the recurring presence of this motif in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of potent biological activities.[2][3] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the chromene core has proven to be a versatile template for engaging with a wide array of biological targets.[4][5] Its inherent drug-like properties and synthetic tractability have made libraries of chromene derivatives a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides an in-depth technical overview of the design, execution, and validation of HTS assays tailored for the exploration of chromene-based compound libraries. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, actionable data.
I. The Strategic Dichotomy: Biochemical vs. Cell-Based Primary Screens
The initial step in any HTS campaign is the strategic selection of the primary assay format. This choice is fundamentally dictated by the biological question at hand. Do we seek to identify modulators of a specific, purified molecular target, or do we aim to discover compounds that elicit a desired phenotypic response in a complex cellular environment?
-
Biochemical Assays: These assays are reductionist, measuring the effect of a compound on an isolated biological component, such as a purified enzyme or receptor.[6] Their primary advantage lies in providing a direct readout of target engagement, which simplifies hit interpretation.[7] They are generally less prone to artifacts related to cell permeability or cytotoxicity.
-
Cell-Based Assays: These assays utilize living cells, offering a more physiologically relevant context.[8] They can measure complex downstream events like cell death, signaling pathway activation, or changes in protein expression.[9] A key advantage is the simultaneous filtering for cell permeability and potential cytotoxicity, enriching for hits with more promising downstream potential.[7]
The choice between these two approaches for a chromene library depends on prior knowledge. If a specific enzyme target (e.g., a kinase) is hypothesized, a biochemical assay is a logical starting point. If the goal is to discover novel anticancer agents without a predefined target, a cell-based cytotoxicity screen is more appropriate.
II. Biochemical Assays: Probing Direct Target Engagement
Many chromene derivatives have been identified as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer.[10][11] Assays for kinases like EGFR and c-Src are therefore highly relevant.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF is a robust technology ideal for HTS, combining time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[12] This method minimizes background fluorescence from library compounds and reagents by introducing a time delay between excitation and signal measurement.[13]
The Causality: The assay measures the phosphorylation of a specific substrate by the kinase. A donor fluorophore (Europium cryptate) is typically conjugated to an antibody that recognizes a non-phosphorylated part of the substrate, while an acceptor fluorophore (e.g., d2) is conjugated to an antibody that specifically recognizes the phosphorylated site. When the substrate is phosphorylated by the kinase, the antibodies bind, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor, such as an active chromene compound, will prevent phosphorylation, thus disrupting the FRET signal.[1][10]
Protocol 1: HTRF-Based Kinase Inhibition Assay (e.g., c-Src)
This protocol is designed for a 384-well plate format and is amenable to full automation.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM DTT, 0.1% BSA, 0.1 mM Sodium Orthovanadate.
- Enzyme Solution: Recombinant human c-Src kinase diluted in Assay Buffer to a 4X final concentration. Rationale: The optimal enzyme concentration should be determined empirically (typically the EC80) to ensure the assay remains in the linear range and is sensitive to inhibition.
- Substrate/ATP Solution: Biotinylated tyrosine kinase substrate and ATP diluted in Assay Buffer to a 2X final concentration. Rationale: The ATP concentration is typically set at or near its Km value to allow for the detection of both ATP-competitive and non-competitive inhibitors.[14]
- Detection Reagents: HTRF detection antibodies (Eu³⁺-cryptate labeled anti-tag antibody and d2-labeled anti-phospho-substrate antibody) diluted in HTRF Detection Buffer.
- Compound Plates: Chromene library compounds serially diluted in 100% DMSO.
2. Assay Procedure:
- Using an acoustic dispenser, transfer 50 nL of compound solution from the compound plates to the assay plates. Include positive (known inhibitor, e.g., Dasatinib) and negative (DMSO) controls.[15]
- Add 5 µL of the 4X Enzyme Solution to each well.
- Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution.
- Incubate for 60 minutes at room temperature. Rationale: This incubation time should be within the linear phase of the enzymatic reaction, determined during assay development.
- Stop the reaction by adding 10 µL of the HTRF Detection Reagents.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after a 60 µs delay following excitation at 320 nm.
3. Data Analysis:
- Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Normalize the data using the controls: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]).
- Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample field).
III. Cell-Based Assays: Assessing Phenotypic Outcomes
The most widely reported activity of chromene scaffolds is their anticancer effect, demonstrated by cytotoxicity against a range of cancer cell lines such as MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon).[16] Therefore, cell-based assays that measure cell viability and apoptosis are fundamental tools for primary screening and secondary validation.
Protocol 2: Cytotoxicity Screening using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[17]
Assay Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured. A decrease in signal indicates compound-induced cytotoxicity.[17]
1. Reagent Preparation:
- Cell Culture Medium: Appropriate medium (e.g., DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- MTT Solution: 5 mg/mL MTT in sterile PBS.
- Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
- Cell Suspension: Harvested and counted cancer cells (e.g., MCF-7) resuspended in culture medium at the optimal seeding density.
2. Assay Procedure:
- Seed 90 µL of the cell suspension into each well of a 96-well flat-bottom plate. Rationale: Optimal seeding density ensures cells are in an exponential growth phase during the assay and provides a robust signal window.
- Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of the chromene library compounds in culture medium.
- Add 10 µL of the diluted compounds to the respective wells. Include positive (e.g., Doxorubicin) and negative (vehicle) controls.
- Incubate for 48-72 hours. Rationale: The incubation period should be sufficient to observe the compound's effect on cell proliferation and viability, typically spanning 2-3 cell doubling times.
- Add 10 µL of MTT Solution to each well and incubate for 4 hours at 37°C.
- Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well.
- Shake the plate for 15 minutes to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability: % Viability = 100 * (Abs_compound / Abs_neg_ctrl).
- Plot % Viability against compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3: Apoptosis Induction via Caspase-3/7 Activity Assay
Many anticancer agents, including certain chromene derivatives, induce programmed cell death (apoptosis).[16][19] A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.
Assay Principle: This is a luminescent, "add-mix-measure" assay. The reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD peptide sequence) and a thermostable luciferase.[11] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by the luciferase to generate a luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[5]
1. Reagent Preparation:
- Cell Culture and Plating: As described in the MTT protocol.
- Caspase-Glo® 3/7 Reagent: Prepare according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.
2. Assay Procedure:
- Seed and treat cells with the chromene library compounds as described in the MTT protocol (Steps 1-5). A shorter incubation time (e.g., 24 hours) may be optimal to capture early apoptotic events.[20]
- Remove the plates from the incubator and allow them to equilibrate to room temperature.
- Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
- Mix the contents on a plate shaker for 30-60 seconds.
- Incubate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Calculate the fold-change in caspase activity relative to the negative (vehicle) control.
- Hits are identified as compounds that induce a significant increase in luminescence (e.g., >3-fold increase).
- Dose-response curves can be generated to determine the EC₅₀ for caspase activation.
IV. Data Presentation and Visualization
Clear presentation of HTS data is crucial for interpretation and decision-making.
Table 1: Representative Data Summary for a Hypothetical Chromene Hit
| Assay Type | Target/Cell Line | Readout | Result (Compound XYZ) | Positive Control |
| Biochemical | c-Src Kinase | HTRF (IC₅₀) | 1.2 µM | Dasatinib (0.5 nM) |
| Cell-Based | MCF-7 | MTT (% Viability) | IC₅₀ = 5.8 µM | Doxorubicin (1.5 µM) |
| Mechanism | MCF-7 | Caspase-3/7 (EC₅₀) | 6.1 µM | Staurosporine (2 µM) |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and pathways.
V. The Imperative of Hit Validation: Ensuring Trustworthiness
A primary HTS campaign is merely the beginning. The list of initial "hits" is invariably contaminated with false positives—compounds that appear active due to assay interference, aggregation, or other non-specific mechanisms.[2] A rigorous, multi-step validation cascade is therefore non-negotiable to ensure the integrity of the results.[20][21]
1. Hit Confirmation:
-
Re-testing: Hits should be re-tested from the original screening plate in triplicate to confirm activity.
-
Fresh Powder: Confirmed hits must be sourced as fresh, dry powder, their identity and purity verified (e.g., by LC-MS and NMR), and then re-tested to generate a full dose-response curve (IC₅₀/EC₅₀).[6]
2. Orthogonal Assays:
-
This is the cornerstone of hit validation. An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[18] For example, a hit from a luminescent caspase assay could be validated using a fluorescence-based Annexin V binding assay, which detects an earlier apoptotic event (phosphatidylserine exposure).[5] This strategy effectively filters out technology-specific artifacts.
3. Counter-Screens:
-
These assays are designed to identify compounds that interfere with the assay technology itself. For a luciferase-based assay, one would screen the hits against the luciferase enzyme alone to flag direct inhibitors.[22]
4. Selectivity Profiling:
-
To assess whether a chromene hit is a specific inhibitor, it should be tested against a panel of related targets. For a c-Src inhibitor, this would involve screening against other Src-family kinases and a broader panel of unrelated kinases.
5. Structure-Activity Relationship (SAR) by Analogs:
-
Purchasing and testing commercially available analogs of a confirmed hit can provide early insights into the SAR. If small structural modifications lead to predictable changes in activity, it increases confidence that the compound is a specific binder and not a promiscuous aggregator.[2]
VI. Conclusion
The chromene scaffold continues to be a source of promising starting points for drug discovery. A successful HTS campaign hinges not on the sheer number of plates processed, but on the intelligent design of the screening cascade. By integrating mechanistically distinct biochemical and cell-based assays, adhering to a rigorous hit validation workflow, and understanding the causality behind each experimental step, researchers can effectively navigate the vast chemical space of chromene libraries to uncover novel, potent, and specific modulators of biological function. This structured approach transforms high-throughput screening from a simple search for activity into a robust engine for therapeutic innovation.
References
- 1. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 4. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Chromene Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromene Scaffold in Modern Drug Discovery
Chromene, a heterocyclic scaffold composed of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry.[1][2][3] Derivatives of this structure are abundant in nature and exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] This has established the chromene framework as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. Consequently, the development of efficient and diverse synthetic routes to create libraries of substituted chromene compounds is a critical task in the pursuit of new therapeutic agents.[1][6]
This guide provides an in-depth exploration of key techniques for the synthesis of substituted chromenes, moving from classical condensation reactions to modern, highly efficient catalytic methods. The focus is on providing not just procedural steps, but also the mechanistic rationale behind these powerful synthetic strategies, empowering researchers to select and optimize methods for their specific drug discovery campaigns.
Foundational Strategies: Classical Condensation Reactions
Long-standing methods for chromene synthesis, while sometimes requiring harsh conditions, remain valuable for their reliability and applicability to specific substitution patterns, particularly for coumarins (2H-chromen-2-ones) and chromones (4H-chromen-4-ones).
The Pechmann Condensation for Coumarin Synthesis
Discovered by Hans von Pechmann, this reaction synthesizes coumarins by reacting a phenol with a β-ketoester under acidic conditions.[7][8] It is one of the most fundamental methods for accessing the coumarin core.
Causality and Mechanism: The reaction is catalyzed by strong acids (e.g., H₂SO₄, AlCl₃) and proceeds through a tandem sequence of transesterification and intramolecular electrophilic aromatic substitution.[7][9][10] The acid catalyst first facilitates the reaction between the phenol's hydroxyl group and the ester of the β-ketoester. The resulting intermediate then undergoes a ring-closing reaction, where the electron-rich aromatic ring attacks the keto-carbonyl group. A final dehydration step yields the aromatic coumarin ring system.[7][8]
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of a fluorescent coumarin derivative using resorcinol and ethyl acetoacetate.
-
Materials and Reagents:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Magnetic stirrer and hotplate
-
Round-bottom flask and condenser
-
-
Procedure:
-
Carefully place a magnetic stir bar and resorcinol (1.10 g, 10 mmol) into a 50 mL round-bottom flask.
-
In a separate beaker, slowly add concentrated sulfuric acid (4 mL) to ethanol (4 mL) while cooling in an ice bath.
-
Add the cooled acid-ethanol mixture to the round-bottom flask containing the resorcinol and stir until dissolved.
-
Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the stirring mixture.
-
Heat the reaction mixture to 70-80°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]
-
The Perkin Reaction
The Perkin reaction is another classic method, typically used for synthesizing α,β-unsaturated aromatic acids, but it can be adapted for coumarin synthesis from a salicylaldehyde derivative.[13][14] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[14][15]
Causality and Mechanism: For coumarin synthesis, salicylaldehyde is heated with acetic anhydride and sodium acetate.[16] The sodium acetate acts as a base, deprotonating the acetic anhydride to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl group. A subsequent series of reactions, including intramolecular acylation and elimination, leads to the formation of the coumarin ring.[14]
The von Kostanecki-Robinson Reaction for Chromone Synthesis
This reaction is a key method for the synthesis of chromones and flavones. It involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride and its sodium salt.[17][18][19]
Causality and Mechanism: The reaction proceeds via three main steps:
-
O-acylation: The phenolic hydroxyl group is acylated by the acid anhydride.[18]
-
Intramolecular Condensation: A base-catalyzed intramolecular aldol-type condensation occurs between the newly formed ester and the ketone, leading to cyclization.[18]
-
Dehydration: Elimination of a water molecule from the cyclized intermediate yields the final chromone product.[18][20]
High-Efficiency Strategies: Modern Catalytic Methods
Modern synthetic chemistry prioritizes efficiency, atom economy, and environmentally benign processes. The synthesis of chromenes has greatly benefited from these principles, with multicomponent reactions and advanced catalytic systems becoming the methods of choice for generating large, diverse compound libraries.[1][2]
Multicomponent Reactions (MCRs) for 2-Amino-4H-Chromenes
One-pot multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, allowing for the synthesis of complex molecules from three or more starting materials in a single step without isolating intermediates.[6][21][22] The synthesis of 2-amino-4H-chromenes is a prime example of the power of MCRs.[23][24]
Causality and Mechanism: The most common MCR for 2-amino-4H-chromenes involves the reaction of an aldehyde, an active methylene compound (typically malononitrile), and a phenol derivative (like resorcinol or naphthol).[23][24] The reaction proceeds through a domino sequence:
-
Knoevenagel Condensation: The aldehyde and malononitrile condense to form an electron-deficient arylidene malononitrile intermediate.[6][21]
-
Michael Addition: The phenolic hydroxyl group acts as a nucleophile, attacking the double bond of the intermediate in a Michael addition.[6]
-
Intramolecular Cyclization: The intermediate undergoes a final intramolecular cyclization to form the stable 4H-chromene ring.[23]
Caption: Domino sequence in the MCR for 2-Amino-4H-Chromenes.
Experimental Protocol: One-Pot Synthesis of a 2-Amino-4H-Chromene Derivative [25]
This protocol provides a general framework that can be adapted for a wide variety of aldehydes and phenols.
-
Materials and Reagents:
-
Procedure:
-
In a 10 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), the phenol derivative (1 mmol), and the catalyst.[25]
-
Add the solvent and a magnetic stir bar.
-
Fit the flask with a condenser and place it in a preheated oil bath at 80°C.[25]
-
Stir the mixture and monitor the reaction's progress using TLC (e.g., mobile phase n-hexane/ethyl acetate 4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 5 mL of water to the mixture to precipitate the product.[25]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[11][26]
-
Advanced Catalysis and Reaction Conditions
The choice of catalyst and reaction conditions is pivotal to the success of chromene synthesis, influencing yield, reaction time, and the environmental impact of the procedure.[24]
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[27][28][29][30] For chromene synthesis, it offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and often higher yields.[29][31] The rapid, uniform heating provided by microwaves can efficiently drive reactions to completion, making it ideal for high-throughput synthesis of compound libraries.[28]
Comparative Catalyst Performance: While traditional bases like piperidine or triethylamine have been widely used, a range of more efficient and greener catalysts have been developed.[5][24] The table below compares several catalytic systems for the synthesis of 2-amino-4H-chromenes.
| Catalyst | Representative Substrates | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Triethylamine | β-naphthol, nitrostyrene | 80 °C, Solvent-free | Not Specified | Good | [24] |
| Silver Nanoparticles | Substituted benzaldehydes, malononitrile, resorcinol | Room Temp, Water | 1.5 - 2.5 hours | 88 - 95 | [24] |
| Copper-functionalized Magnetic Nanoparticles | Aromatic aldehydes, malononitrile, 4-hydroxycoumarin | 90 °C, Solvent-free | 25 - 45 minutes | 85 - 96 | [24] |
| Choline Chloride/Urea (DES) | Aromatic aldehydes, malononitrile, 2-naphthol | 80 °C, Water/Ethanol | 15 - 30 minutes | 90 - 96 | [25] |
| 1-Allyl-3-methyl-imidazolium halides (Ionic Liquid) | Aromatic aldehydes, malononitrile, α/β-naphthol | Solvent-free | 10 - 30 minutes | 88 - 97 | [6] |
This data clearly demonstrates that modern catalysts, particularly nanocatalysts and deep eutectic solvents (DES) like ChCl/Urea, can provide excellent yields in significantly shorter reaction times and under more environmentally friendly conditions (e.g., in water or solvent-free).[24][25]
Characterization of Substituted Chromenes
unambiguous structure determination is essential. A combination of spectroscopic techniques is employed for the characterization of newly synthesized chromene derivatives.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For 2-amino-4H-chromenes, characteristic peaks include N-H stretches (for the amino group), C≡N stretch (for the nitrile group), and C-O stretches.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure, including the substitution pattern on the aromatic ring and the stereochemistry of the pyran ring.[11][12][32] Techniques like COSY, HSQC, and HMBC can provide further structural confirmation for more complex derivatives.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can offer exact mass data, further validating the compound's identity.[12]
Conclusion
The synthesis of substituted chromene libraries has evolved from classical, often harsh, condensation reactions to highly efficient, green, and versatile multicomponent strategies. Modern catalytic systems, including nanocatalysts and ionic liquids, coupled with enabling technologies like microwave irradiation, have revolutionized the accessibility of these vital scaffolds. By understanding the mechanistic underpinnings of these diverse synthetic routes, researchers in drug discovery are well-equipped to design and execute high-throughput campaigns to generate novel chromene derivatives, accelerating the identification of new lead compounds for a wide range of therapeutic targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. islandscholar.ca [islandscholar.ca]
- 12. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. longdom.org [longdom.org]
- 15. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]
- 16. 688. The course of the Perkin coumarin synthesis. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 19. ijrpc.com [ijrpc.com]
- 20. 775. Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. akjournals.com [akjournals.com]
- 22. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3- b ]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozinc ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00189B [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Microwave-assisted synthesis of chromenes: biological and chemical importance. | Semantic Scholar [semanticscholar.org]
- 28. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. jmest.org [jmest.org]
- 30. vjs.ac.vn [vjs.ac.vn]
- 31. mdpi.com [mdpi.com]
- 32. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2H-Chromene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2H-chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this vital heterocyclic scaffold. The 2H-chromene motif is a cornerstone in a vast array of natural products, pharmaceuticals, and advanced materials, prized for its diverse biological activities.[1][2][3] However, its synthesis is not without challenges. This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) in 2H-Chromene Synthesis
This section addresses high-level strategic questions that form the foundation of a successful synthesis campaign.
Q1: What are the primary synthetic strategies and corresponding starting materials for 2H-chromenes?
A: There are several robust strategies, each with preferred starting materials. The choice depends on the desired substitution pattern and available precursors.[1][4]
-
Cyclization of Salicylaldehydes: This is a very common and versatile approach. Salicylaldehydes can react with various partners like β-nitrostyrenes (in an oxa-Michael-Henry cascade)[5], alkynes (via alkyne-carbonyl metathesis)[6], or be converted to O-allyl salicylaldehydes for ring-closing carbonyl-olefin metathesis (RCCOM).[7]
-
Cycloisomerization of Propargyl Aryl Ethers: This powerful method often employs transition metal catalysts (e.g., gold, palladium) to facilitate the cyclization of an alkyne onto the aromatic ring system.[6][8]
-
Multi-Component Reactions (MCRs): These reactions offer high efficiency by combining three or more reactants in a single pot. A typical MCR might involve a phenol, an aldehyde, and an active methylene compound (like malononitrile) to build the chromene core.[9][10]
Q2: How do I select the optimal catalyst for my reaction?
A: Catalyst selection is dictated by the reaction mechanism. There is no single "best" catalyst; the choice must be tailored to the specific transformation.
-
Transition Metals: Gold(I) and Gold(III) catalysts are excellent for activating alkynes in propargyl ether cyclizations.[6][8][11] Iron(III) chloride is a cost-effective Lewis acid for reactions like alkyne-carbonyl metathesis.[6] Cobalt complexes have been developed for novel routes involving salicyl-N-tosylhydrazones and alkynes.[2][8]
-
Organocatalysis: For cascade reactions, aminocatalysts (like proline derivatives) or bases (like DBU or piperidine) are frequently used to promote conjugate additions and subsequent cyclizations.[5][6][9] Bicyclic hydrazine catalysts have proven uniquely effective for RCCOM reactions.[7]
-
Lewis & Brønsted Acids: Simple acids can catalyze certain cyclizations, but care must be taken, as they can sometimes promote side reactions like decomposition or deallylation.[7]
Q3: My reaction is sluggish or stalling. What are the first parameters I should investigate?
A: Before attempting a major redesign of the reaction, always verify the fundamentals.
-
Reagent Purity: Ensure starting materials are pure and solvents are anhydrous, especially for moisture-sensitive catalysts like many Lewis acids.[12]
-
Catalyst Activity: Use a freshly opened or properly stored catalyst. Some catalysts degrade upon exposure to air or moisture.[12]
-
Temperature: Gently increasing the reaction temperature in small increments can often overcome an activation energy barrier. However, be mindful of potential side reactions at higher temperatures.[12]
-
Concentration: Ensure the reaction is not too dilute. If solubility allows, running at a higher concentration can increase the reaction rate.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This guide provides a structured approach to diagnosing and solving specific issues encountered during 2H-chromene synthesis.
Problem 1: Low or No Yield of the Desired 2H-Chromene
This is the most common issue, often stemming from one of several root causes.
| Potential Cause | Diagnostic Check | Suggested Solutions & Scientific Rationale |
| Incomplete Conversion | Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The persistence of starting material spots/peaks indicates incomplete conversion. | 1. Extend Reaction Time: The reaction may simply be slow. Allow it to run longer, continuing to monitor progress.[12]2. Increase Temperature: Incrementally raise the temperature (e.g., in 10°C steps). This increases kinetic energy, helping molecules overcome the activation barrier. Be cautious, as this can also accelerate side reactions.[12]3. Increase Catalyst Loading: For some challenging substrates, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve conversion and yield.[7] |
| Catalyst Deactivation or Suboptimal Activity | Run a control reaction with a substrate known to work well. If that also fails, the catalyst is likely the issue. | 1. Use Fresh Catalyst: Use a newly purchased or freshly opened bottle of catalyst.[12]2. Ensure Anhydrous Conditions: For moisture-sensitive catalysts (e.g., AuCl₃, FeCl₃, GaCl₃), use flame-dried glassware and anhydrous solvents. Moisture can hydrolyze and deactivate the catalyst.[12]3. Screen Alternatives: If a particular Lewis acid or metal complex is ineffective, consider screening others with different electronic or steric properties.[2][8] |
| Poor Reagent Quality | Check the purity of starting materials via NMR or other analytical techniques. | 1. Purify Starting Materials: Use freshly distilled aldehydes or recrystallized phenols. Impurities can inhibit catalysts or participate in side reactions.[12]2. Use High-Purity Solvents: Ensure solvents are of an appropriate grade and are anhydrous if required by the reaction chemistry.[7] |
Problem 2: Formation of Significant Impurities and Side Products
Selectivity is a major challenge. The formation of isomers or decomposition products can drastically reduce the yield of the desired 2H-chromene.
| Potential Cause | Diagnostic Check | Suggested Solutions & Scientific Rationale |
| Formation of Benzofuran Isomer | Characterize the byproduct by NMR and MS. Benzofurans are common side products in metal-catalyzed cyclizations of propargyl ethers, arising from a competing 5-exo-dig cyclization pathway.[6][13] | 1. Change the Catalyst/Ligand: The choice of metal and its ligand sphere can strongly influence the regioselectivity. Screen different catalysts (e.g., switch from a gold to a palladium catalyst or vice-versa).[13]2. Vary Solvent Polarity: The reaction pathway can be influenced by the solvent. Experiment with a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile).[13]3. Lower the Temperature: Reducing the temperature may favor the thermodynamically preferred 6-endo-dig pathway leading to the 2H-chromene over the kinetically faster 5-exo-dig pathway.[13] |
| Formation of 4H-Chromene Isomer | Characterize the byproduct. This is often seen in reactions where regioselectivity is controlled by the electronic nature of the substituents on the starting materials.[14] | 1. Modify Substrate Electronics: The formation of 2H- vs. 4H-chromenes can depend on which part of a precursor molecule is more electrophilic.[14] If possible, altering electron-donating or -withdrawing groups on the starting material can direct the cyclization to the desired position. |
| Decomposition or Deallylation | Observe the formation of simpler molecules, such as the starting salicylaldehyde from an O-allyl ether, via TLC or NMR. | 1. Use a Milder Catalyst: Strong Brønsted or Lewis acids can promote cleavage of ether linkages.[7] Switching to a neutral organocatalyst or a less acidic metal salt can prevent this. 2. Add a Non-Nucleophilic Base: If the reaction medium becomes too acidic, adding a hindered base like 2,6-lutidine can scavenge protons without interfering with the main reaction. |
Section 3: Key Experimental Protocols
Trustworthy protocols are self-validating. The following is a representative, detailed methodology for a hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM), a modern approach to 2H-chromene synthesis.[7]
Protocol: Synthesis of a 2H-Chromene via Hydrazine-Catalyzed RCCOM
Objective: To synthesize a 2H-chromene from an O-allyl salicylaldehyde derivative.
Materials:
-
O-allyl salicylaldehyde substrate (e.g., 2-(2,2-diethylallyloxy)benzaldehyde) (0.1 mmol, 1.0 equiv)
-
[2.2.1]-bicyclic hydrazine catalyst bis-trifluoroacetate salt (8•(TFA)₂) (0.01 mmol, 10 mol%)
-
Anhydrous Ethanol (EtOH) (0.5 mL)
-
5 mL sealed reaction tube with a magnetic stir bar
-
Internal standard for NMR analysis (e.g., CH₂Br₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 5 mL sealed reaction tube containing a magnetic stir bar, add the O-allyl salicylaldehyde substrate (0.1 mmol) and the hydrazine catalyst (10 mol%).
-
Solvent Addition: Add anhydrous ethanol (0.5 mL) to the tube.
-
Sealing and Heating: Securely seal the tube and place it in a preheated oil bath or heating block at 140 °C.
-
Reaction: Stir the reaction mixture vigorously for 12 hours.
-
Monitoring (Optional but Recommended): After cooling, a small aliquot can be carefully removed, diluted, and analyzed by TLC or ¹H NMR (using an internal standard) to determine conversion.
-
Workup: After 12 hours, cool the reaction tube to room temperature. Concentrate the mixture in vacuo to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2H-chromene product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Optimization Data Example
The choice of solvent is critical for the success of the RCCOM reaction. The following table, adapted from optimization studies, illustrates its impact.[7]
| Entry | Solvent | Conversion (%) | Yield of 2H-Chromene (%) |
| 1 | CH₃CN | 90 | 10 |
| 2 | Toluene | 80 | 30 |
| 3 | Dioxane | 65 | 48 |
| 4 | EtOH | >95 | 85 |
Conditions: Substrate (0.1 mmol), catalyst (10 mol%), solvent (0.5 mL), 140 °C, 12 h. Yields determined by ¹H NMR with an internal standard.[7] As shown, ethanol provides a significantly better yield, highlighting the importance of solvent screening.
Section 4: Visualizing the Process
Understanding the underlying mechanism and workflow is key to effective troubleshooting.
Diagram 1: General Mechanism of Hydrazine-Catalyzed RCCOM
Caption: Mechanism of Hydrazine-Catalyzed RCCOM.[7]
Diagram 2: Standard Experimental Workflow
Caption: General workflow for 2H-chromene synthesis.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Section 5: References
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates | ACS Omega. (n.d.). ACS Omega. --INVALID-LINK--
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. (n.d.). Frontiers. --INVALID-LINK--
-
Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. --INVALID-LINK--
-
Catalytic Synthesis of 2H-Chromenes | UvA-DARE (Digital Academic Repository) - Research Explorer. (n.d.). University of Amsterdam. --INVALID-LINK--
-
Synthesis of 2H-chromenes: recent advances and perspectives - OUCI. (n.d.). OUCi. --INVALID-LINK--
-
Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC - NIH. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (n.d.). Michigan State University. --INVALID-LINK--
-
Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. (n.d.). Bentham Science. --INVALID-LINK--
-
Proposed mechanism for the synthesis of 2H-chromenes - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. (n.d.). Eurasia E-Publishers. --INVALID-LINK--
-
Catalytic Synthesis of 2H-Chromenes - ACS Publications - American Chemical Society. (n.d.). American Chemical Society. --INVALID-LINK--
-
Optimizing reaction conditions for 6-Chloro-2h-chromene synthesis - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst - Jetir.Org. (n.d.). JETIR. --INVALID-LINK--
-
Minimizing byproduct formation in 6-Chloro-2h-chromene synthesis - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - MDPI. (n.d.). MDPI. --INVALID-LINK--
-
Optimization of the reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--
-
Examples of pharmacologically active natural products containing the 2H-chromene core - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of 2H-chromenes (2H-benzopyrans) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Catalytic Synthesis of 2 H -Chromenes | Request PDF - ResearchGate. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.uva.nl [pure.uva.nl]
- 3. researchgate.net [researchgate.net]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Chromene synthesis [organic-chemistry.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 10. jetir.org [jetir.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of substituted chromenes
Introduction
The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its synthesis is a cornerstone of modern medicinal and materials chemistry. However, the construction of the benzopyran ring system is often accompanied by the formation of undesired side products, which can complicate purification, reduce yields, and lead to ambiguous results.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the causal mechanisms behind the formation of common side products and offers field-proven strategies to mitigate these issues. Our goal is to empower you to optimize your synthetic routes, leading to cleaner reactions and higher yields of your target substituted chromenes.
Frequently Asked Questions (FAQs)
Q1: My three-component reaction of a salicylaldehyde, malononitrile, and an aldehyde stalls, leaving the Knoevenagel condensation product as a major byproduct. What is happening?
A: This is a very common issue. The synthesis of 2-amino-4H-chromenes is a domino reaction that proceeds through three key steps: 1) a Knoevenagel condensation between the aldehyde and malononitrile, 2) a Michael addition of the salicylaldehyde's hydroxyl group to the Knoevenagel adduct, and 3) an intramolecular cyclization.[3][4] If the reaction stalls after the first step, it indicates that the catalyst or conditions are effective for the Knoevenagel condensation but not for the subsequent Michael addition and cyclization steps.
-
Causality: The initial condensation is often fast and base-catalyzed. The subsequent steps, however, require a delicate balance to facilitate the nucleophilic attack of the phenol and the final ring closure without promoting side reactions.
-
Solution: Employ a catalyst known to promote the entire cascade, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperidine.[3][5] These bases are effective at promoting both the initial condensation and the subsequent cyclization steps. Optimizing the solvent to a polar protic medium like aqueous 1,4-dioxane can also favor the intramolecular steps.[6]
Q2: I am attempting a cycloisomerization of an aryl propargyl ether to form a 2H-chromene, but I am isolating a significant amount of a benzofuran derivative. How can I improve the selectivity for the chromene?
A: This is a classic problem of regioselectivity in cyclization reactions. The formation of a six-membered chromene ring occurs via a 6-endo-dig cyclization, while the formation of a five-membered benzofuran ring proceeds through a 5-exo-dig pathway.[7] The outcome is highly dependent on the metal catalyst and the electronic properties of the substrate.
-
Causality: Different metal catalysts have varying affinities for coordinating with the alkyne and the aryl ether, which influences the transition state geometry and favors one cyclization mode over the other.
-
Solution: The choice of catalyst is critical. For instance, certain iron(III) chloride catalyst systems have been shown to favor the 6-endo-dig cyclization to produce chromenes in good yields.[7] In contrast, some palladium-based catalysts may favor the formation of benzofurans.[8] A careful screening of catalysts reported in the literature for this specific transformation is your most effective strategy.
Q3: My reaction mixture is turning dark, and the final product is a complex mixture of unidentifiable compounds. What could be causing this decomposition?
A: The formation of a complex mixture or "tar" often points to the decomposition of either the starting materials or the desired product due to overly harsh reaction conditions.[9]
-
Causality: Substituted salicylaldehydes and the resulting chromene products can be sensitive to strong acids, strong bases, or high temperatures. Excessive heat can promote undesired polymerization or degradation pathways, especially over prolonged reaction times.
-
Solution:
-
Lower the Reaction Temperature: Even if it requires a longer reaction time, reducing the temperature is the first step to minimize decomposition.[9]
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench it as soon as the starting material is consumed.
-
Use Milder Catalysts: Switch from strong inorganic acids or bases (e.g., H₂SO₄, NaOH) to milder organic bases (e.g., triethylamine, piperidine) or solid-supported catalysts that can be easily filtered off.[5][10]
-
Q4: I've isolated a side product with approximately double the mass of my expected chromene. Is this a dimer, and how can I prevent its formation?
A: Yes, the formation of a dimer is a strong possibility, especially in reactions that generate highly reactive intermediates like imines or quinone methides.[11][12]
-
Causality: Dimerization is an intermolecular process that competes with the desired intramolecular cyclization. It is favored at higher concentrations where two reactive intermediates are more likely to encounter each other. The mechanism can involve C-C or C-N bond formation between two monomer units.[13][14]
-
Solution:
-
Increase Dilution: Run the reaction in a larger volume of solvent to decrease the concentration of reactive intermediates, thereby favoring the intramolecular pathway.
-
Slow Addition: If the reaction involves adding one reagent to another, use a syringe pump to add the reagent slowly over several hours. This keeps the instantaneous concentration of the reactive species low.
-
Q5: In a reaction between salicylaldehyde and an α,β-unsaturated compound, I isolated both a chromene and a coumarin. Why is this happening?
A: This outcome is often observed in Baylis-Hillman type reactions. The initial reaction forms an adduct that can undergo two different intramolecular cyclization pathways.[15][16]
-
Causality: The Baylis-Hillman adduct contains both a hydroxyl group and an ester (or related) group. Intramolecular attack of the phenolic hydroxyl onto the double bond leads to the chromene (an O-cyclization). An alternative intramolecular transesterification followed by cyclization can lead to the coumarin (a C-cyclization). The dominant pathway is influenced by the catalyst, solvent, and any subsequent workup steps (e.g., adding acid).
-
Solution: To favor the chromene, conditions should promote the Michael-type addition and subsequent ether linkage formation. Using a catalyst like DABCO in water has been shown to favor chromene formation directly.[16] To favor the coumarin, a two-step process where the Baylis-Hillman adduct is first isolated and then cyclized under acidic conditions (e.g., acetic acid) might be more effective.[15]
Troubleshooting Guides
Guide 1: Three-Component Synthesis of 2-Amino-4H-Chromenes
This is one of the most common methods, typically involving a salicylaldehyde, an active methylene compound (e.g., malononitrile), and an aldehyde or ketone.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield, Unreacted Salicylaldehyde | Inefficient Michael addition step. | Switch to a more effective base catalyst like DBU or piperidine.[3] Consider using a polar protic solvent like ethanol or an aqueous mixture to facilitate proton transfer.[6] |
| Knoevenagel Adduct is Main Product | The second and third steps (Michael addition and cyclization) are significantly slower than the initial condensation. | Increase catalyst loading or switch to a stronger, non-nucleophilic base like DBU.[3] Increase reaction temperature moderately, while monitoring for decomposition. |
| Formation of 2-Iminocoumarin Side Product | The intermediate undergoes an alternative cyclization pathway before the final tautomerization to the 2-amino-chromene. | Ensure the reaction conditions are sufficiently basic to favor the desired cyclization. The choice of the active methylene compound can also influence this pathway. |
| Formation of Dimeric Byproducts | High concentration of the reactive Knoevenagel intermediate leads to intermolecular reactions. | Run the reaction at a higher dilution.[11] Add the aldehyde component slowly to the mixture of salicylaldehyde and malononitrile to keep the intermediate concentration low. |
Guide 2: Metal-Catalyzed Cycloisomerization Syntheses
These methods typically involve the cyclization of aryl propargyl ethers or similar substrates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Formation of Benzofuran Isomer | The reaction proceeds via a 5-exo-dig pathway instead of the desired 6-endo-dig pathway.[7] | The catalyst is the key variable. Screen different metal catalysts. For example, gold catalysts can sometimes lead to mixtures, while specific iron catalysts may offer higher selectivity for the chromene.[7] |
| Cleavage of the Ether Starting Material | The catalyst or reaction conditions are too harsh, leading to cleavage of the propargyl ether bond.[8] | Use a lower catalyst loading. Switch to a milder catalyst system. Run the reaction at a lower temperature. |
| Incomplete Cyclization | The catalyst is not active enough, or the substrate is electronically deactivated. | Increase catalyst loading. For substrates with electron-withdrawing groups, a more active catalyst or higher reaction temperatures may be necessary. |
Visualizing Reaction Pathways
Mechanism of 2-Amino-4H-Chromene Formation and Side Products
This diagram illustrates the intended multi-component reaction pathway versus the formation of a stalled Knoevenagel adduct and a potential dimer.
Caption: Domino reaction pathway for 2-amino-4H-chromene synthesis.
Competing Cyclization Pathways: Chromene vs. Benzofuran
This diagram shows how a common intermediate can lead to two different heterocyclic products based on the mode of cyclization.
Caption: Regioselective control in metal-catalyzed cycloisomerization.
General Troubleshooting Workflow
A logical flow for diagnosing issues in chromene synthesis.
Caption: A decision tree for troubleshooting chromene synthesis.
Key Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile
This protocol is a representative example of a three-component synthesis, a common method for preparing substituted chromenes. The causality behind key steps is explained.
Objective: To synthesize a 2-amino-4H-chromene derivative via a piperidine-catalyzed domino reaction.
Materials:
-
Salicylaldehyde (1.0 mmol, 122 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 141 mg)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ethanol (10 mL).
-
Causality: Combining all reactants at the start is typical for a one-pot reaction. Ethanol serves as an effective polar protic solvent that can dissolve the reactants and stabilize charged intermediates.
-
-
Catalyst Addition: Add piperidine (0.2 mmol) to the stirred mixture.
-
Causality: Piperidine is a mild organic base that is strong enough to deprotonate malononitrile to initiate the Knoevenagel condensation but is generally not so harsh as to cause decomposition of the starting materials.[5] It effectively catalyzes all steps of the domino sequence.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Causality: Heating provides the necessary activation energy for the Michael addition and cyclization steps, which are often slower than the initial condensation.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting aldehydes indicates the reaction is nearing completion.
-
Workup and Isolation: After the reaction is complete (as determined by TLC), cool the flask to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Causality: The chromene product is often significantly less soluble in cold ethanol than the starting materials or intermediates, allowing for simple and effective purification by precipitation and filtration.
-
-
Purification: The collected solid can be further purified by recrystallization from ethanol if necessary to yield the pure 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile as a white or off-white solid.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Aryl Propargyl Ether Cyclization
Welcome to the technical support center for aryl propargyl ether cyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in this powerful synthetic transformation. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My aryl propargyl ether cyclization is resulting in a low yield of the desired chromene/benzofuran product. What are the most common initial factors to investigate?
Low conversion is a frequent challenge and can often be traced back to fundamental reaction parameters. Before delving into more complex issues, a thorough review of the following is recommended:
-
Reaction Temperature: The thermal cyclization of aryl propargyl ethers is a pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement (Claisen rearrangement), which is often the rate-determining step.[2] Insufficient thermal energy can lead to an incomplete reaction. Conversely, excessively high temperatures can promote undesired side reactions or decomposition. A systematic temperature screen is a crucial first step in optimization.
-
Solvent Choice: The polarity and boiling point of the solvent are critical. High-boiling, non-polar solvents like N,N-dimethylaniline are commonly employed to achieve the necessary reaction temperatures.[2][3] The solvent can also influence the stability of intermediates and transition states. In some cases, polar aprotic solvents may be beneficial, but this is system-dependent.
-
Reaction Time: Pericyclic reactions can be slow. It is essential to monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion.
Troubleshooting Guide: Deeper Dive into Specific Issues
Q2: I've optimized the temperature and reaction time, but my conversion rates are still below 50%. Could a competing Claisen rearrangement be the issue?
This is an excellent and highly relevant question, especially when dealing with unsymmetrically substituted aryl propargyl ethers. The initial[1][1]-sigmatropic rearrangement can occur at two different ortho positions on the aromatic ring. The regioselectivity of this rearrangement is influenced by both steric and electronic factors of the substituents on the aryl ring.[3]
One rearrangement may lead to the desired benzopyran product, while the other could result in a different, undesired product, such as a tricyclo[3.2.1.0]octane core.[3] Computational studies have shown that while one pathway might be kinetically favored, the reversibility of the Claisen rearrangement at elevated temperatures can allow for the preferential formation of the thermodynamically more stable product.[3]
Troubleshooting Steps:
-
Analyze the Byproducts: Carefully isolate and characterize any significant byproducts. Understanding their structure will provide crucial clues about the competing reaction pathway.
-
Modify Substituents: If synthetically feasible, altering the electronic nature or steric bulk of the substituents on the aryl ring can direct the Claisen rearrangement towards the desired ortho position.
-
Catalyst Introduction: While often performed thermally, certain Lewis acids or transition metals can catalyze the cyclization and potentially influence the regioselectivity.
Q3: My starting material is being consumed, but I am observing a complex mixture of products instead of the expected cyclized product. What side reactions should I be aware of?
Beyond competing Claisen rearrangements, several other side reactions can plague aryl propargyl ether cyclizations:
-
Intramolecular Diels-Alder Reaction: The allene intermediate formed after the initial Claisen rearrangement can, in some cases, undergo an intramolecular Diels-Alder reaction, leading to complex polycyclic structures.[3]
-
Decomposition: At high temperatures, the starting material or intermediates may be susceptible to decomposition, especially if sensitive functional groups are present.
-
Rearomatization Issues: The final step of the sequence often involves a tautomerization to restore aromaticity. If this process is hindered, the reaction may stall at an intermediate stage.
Experimental Protocol: Reaction Monitoring by TLC
A fundamental technique to diagnose these issues is diligent reaction monitoring.
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
-
Spot the reaction mixture at regular intervals (e.g., every hour) alongside the starting material as a reference.
-
Visualize the spots under UV light and/or by staining.
-
The appearance of multiple new spots that are not the desired product is a strong indicator of side reactions.
Q4: I am considering using a catalyst to improve my low conversion rate. What are the advantages and potential pitfalls of catalyzed aryl propargyl ether cyclization?
The use of catalysts, particularly gold(I) complexes, has become a prominent strategy to promote the cyclization of propargyl systems under milder conditions.[4][5][6]
Advantages of Catalysis:
-
Milder Reaction Conditions: Gold catalysts can significantly lower the activation energy, often allowing the reaction to proceed at room temperature or slightly elevated temperatures, which can improve functional group tolerance and prevent decomposition.[6]
-
Increased Selectivity: In some cases, catalysts can steer the reaction towards a specific cyclization pathway, improving chemo- and regioselectivity.[5]
-
Access to Different Reaction Pathways: Gold catalysts can activate alkynes towards nucleophilic attack, opening up alternative mechanistic pathways beyond the thermal Claisen rearrangement, such as 5-exo-dig or 6-endo-dig cyclizations.[4][5]
Potential Pitfalls:
-
Catalyst Deactivation: The catalyst can be sensitive to impurities in the starting materials or solvent.
-
Ligand Effects: The choice of ligand on the metal center can dramatically influence the catalyst's activity and selectivity.
-
Competing Reactions: Gold catalysts can also promote other transformations of propargyl esters, such as 1,3-acyloxy migration, leading to different product outcomes.[7][8]
Data Presentation: Catalyst Screening for Improved Yield
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
| None (Thermal) | 180 | 24 | 45 |
| AuCl(PPh₃)/AgSbF₆ | 80 | 6 | 85 |
| PtCl₂ | 100 | 12 | 60 |
| FeCl₃ | 120 | 8 | 70[9] |
This is a representative table; optimal conditions will vary depending on the specific substrate.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in aryl propargyl ether cyclization.
Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.
Reaction Mechanism: Thermal vs. Gold-Catalyzed
This diagram illustrates the key intermediates in both the thermal and a potential gold-catalyzed pathway.
Caption: Comparison of thermal and gold-catalyzed reaction pathways.
References
- 1. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 5. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]
- 6. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 2H-Chromene Intermediates
Welcome to the technical support center dedicated to the chemistry of 2H-chromenes. As vital scaffolds in medicinal chemistry and materials science, 2H-chromenes are prized for their diverse biological and photophysical properties.[1][2] However, their synthesis and handling are often complicated by the inherent instability of the 2H-pyran ring, leading to decomposition and reduced yields.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing 2H-chromene stability. Here, you will find field-proven insights and troubleshooting strategies to help you preserve the integrity of your intermediates from reaction vessel to final product.
Frequently Asked Questions (FAQs): The Fundamentals of 2H-Chromene Stability
This section addresses foundational questions regarding the nature of 2H-chromene intermediates and the common factors that influence their stability.
Q1: What are the primary decomposition pathways for 2H-chromene intermediates?
A1: The decomposition of 2H-chromenes typically proceeds through two main pathways: acid-catalyzed ring-opening and oxidation.
-
Acid-Catalyzed Ring-Opening: The ether linkage in the 2H-pyran ring is susceptible to cleavage under acidic conditions. Protonation of the oxygen atom facilitates the opening of the ring to form a resonance-stabilized carbocation intermediate, often leading to undesired side products or polymerization. This is a critical consideration during aqueous workups or chromatography on standard silica gel, which is inherently acidic.[3]
-
Oxidation: The electron-rich double bond and the benzylic position of the 2H-chromene ring system are vulnerable to oxidation, especially when exposed to atmospheric oxygen over extended periods. This can be exacerbated by light or the presence of trace metal impurities, leading to the formation of coumarins, ketones, or other degradation products.
-
Thermal and Photochemical Decomposition: Some 2H-chromene derivatives can be thermally labile, undergoing retro-Diels-Alder type reactions or other rearrangements at elevated temperatures.[4] Additionally, certain chromenes are known to undergo photochemical ring-opening upon exposure to specific wavelengths of light.[5]
Q2: How do substituents on the chromene ring affect its stability?
A2: Substituents can have a profound electronic and steric impact on the stability of the 2H-chromene core.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring can increase the electron density of the system, potentially making it more susceptible to oxidation. However, they can also stabilize cationic intermediates that may form during certain reactions.[1]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CF₃, -CN) generally increase the stability of the 2H-chromene ring toward oxidation by lowering the electron density of the double bond.[1][6] They can, however, influence the reactivity of other parts of the molecule.
-
Substituents at the C2 Position: The nature of the substituents at the C2 position is crucial. Bulky groups can provide steric hindrance, sometimes protecting the molecule from external reagents. The presence of gem-dimethyl groups at C2, for example, is a common motif that can impart stability.
Q3: What general environmental factors should I be most concerned about?
A3: The stability of 2H-chromenes is highly sensitive to the experimental environment. Key factors to control are:
-
pH: As discussed, acidic conditions are a primary cause of decomposition.[7] It is crucial to maintain a neutral or slightly basic environment during workup and purification.[3][8]
-
Atmosphere: To prevent oxidative degradation, reactions and storage should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Light: Due to potential photochemical reactivity, reactions should be shielded from direct light, and intermediates should be stored in amber vials.[5][8]
-
Temperature: Elevated temperatures can accelerate decomposition.[4][10] Reactions should be run at the lowest effective temperature, and purification steps like solvent evaporation should be performed under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
Troubleshooting Guide: From Reaction to Isolation
This section provides direct answers to specific experimental challenges, offering actionable protocols and explaining the scientific reasoning behind each step.
Q1: My 2H-chromene intermediate appears to be decomposing during the reaction. How can I minimize this?
A1: In-reaction decomposition is often a race between the rate of formation and the rate of degradation. The key is to optimize conditions to favor the former.
-
Minimize Reaction Time: Longer reaction times increase the exposure of the sensitive product to potentially harmful conditions. Consider synthetic methods known for their efficiency, such as microwave-assisted synthesis, which can dramatically reduce reaction times.[11][12]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. If the reaction is exothermic, ensure adequate cooling to prevent temperature spikes.
-
Employ an Inert Atmosphere: Before adding reagents, thoroughly degas the solvent and purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction to prevent oxidation.[9]
-
Catalyst Selection: The choice of catalyst is critical. While strong Lewis acids or Brønsted acids can be effective in promoting cyclization, they may also accelerate decomposition.[2] Consider milder catalytic systems, such as organocatalysts or specific transition-metal complexes known to operate under neutral conditions.[1][13]
Workflow: Minimizing In-Reaction Decomposition
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study [mdpi.com]
- 5. The ring-opening reaction of chromenes: a photochemical mode-dependent transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Methyl 6-Bromo-2H-Chromene-3-Carboxylate for Storage
Introduction: Methyl 6-bromo-2H-chromene-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. As with many complex organic molecules, ensuring its stability during storage is paramount to the success of subsequent experimental work. This guide provides a comprehensive overview of potential stability issues and offers practical solutions for researchers, scientists, and drug development professionals.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Stability Issues
This section addresses common questions and concerns regarding the storage and handling of this compound.
Q1: I've noticed a change in the color of my solid sample of this compound, from a white or off-white powder to a yellowish or brownish hue. What could be the cause?
A1: A change in color is often the first visual indicator of degradation. The likely culprits are exposure to light, air (oxidation), or moisture. The 2H-chromene core can be susceptible to oxidation, and the presence of the bromine atom can also contribute to photosensitivity. It is crucial to store the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and in a desiccated environment.
Q2: My NMR spectrum shows new, small peaks that were not present in the initial analysis. What are the potential degradation products?
A2: The appearance of new signals in the NMR spectrum is a clear sign of decomposition. While the exact degradation products can vary, potential pathways include:
-
Oxidation of the 2H-chromene ring: This could lead to the formation of coumarin derivatives or other oxidized species.
-
Hydrolysis of the methyl ester: If the sample has been exposed to moisture, the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
Reactions involving the bromine atom: Although generally stable, the bromine atom can participate in radical reactions, especially upon exposure to light.
To identify the specific degradation products, we recommend analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I am dissolving the compound in DMSO for my experiments and notice that the solution turns yellow over time. Is this normal?
A3: While some compounds can form colored solutions in DMSO, a progressive color change over time is indicative of instability in the solvent. DMSO is hygroscopic and can contain water, which may lead to hydrolysis of the ester. Additionally, prolonged exposure to light can accelerate degradation in solution. It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials, blanketed with an inert gas, and stored at -20°C or -80°C in the dark.
Q4: What are the ideal storage conditions for long-term stability?
A4: For optimal long-term stability, we recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the 2H-chromene ring. |
| Light | Amber vial or protected from light | Minimizes photodegradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis of the methyl ester. |
Part 2: Proactive Stability Enhancement - A Guide to Best Practices
Proactive measures are the most effective way to ensure the long-term stability of this compound.
Initial Quality Control and Purity Assessment
Upon receiving a new batch of the compound, it is crucial to perform an initial quality control check. This establishes a baseline for future comparisons.
Recommended Analytical Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and assess for the presence of impurities.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the sample. A high-purity standard (≥98%) is recommended.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify any potential impurities or early-stage degradation products.
Forced Degradation Studies: Understanding the Compound's Vulnerabilities
Forced degradation studies are a systematic way to identify the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1] This allows for the rapid identification of likely degradation pathways and the development of stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method with UV detection) to determine the percentage of degradation and to profile the degradation products.
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
Caption: Potential degradation pathways.
Part 3: Recommended Protocols for Purity and Stability Assessment
This section provides detailed protocols for the analytical methods used to assess the purity and stability of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method can be used for routine purity checks and for analyzing samples from forced degradation studies.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: Approximately 5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Parameters: Standard proton acquisition parameters.
-
Analysis: Compare the obtained spectrum with a reference spectrum to confirm the structure. Integrate all peaks and compare the relative integrals to identify and quantify impurities.
References
Validation & Comparative
The 6-Position of Chromenes: A "Privileged" Site for Modulating Biological Activity
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Chromene Derivatives
The chromene scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Its "privileged" structure has made it a focal point in medicinal chemistry for the development of novel therapeutic agents.[3] Among the various positions on the chromene ring, the 6-position has emerged as a critical site for substitution, profoundly influencing the potency and selectivity of these compounds across different biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted chromenes, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data supporting these relationships and provide detailed protocols for the synthesis and biological evaluation of these promising molecules.
Anticancer Activity: Fine-Tuning Cytotoxicity through 6-Substitution
The quest for more effective and selective anticancer agents has led to extensive investigation of chromene derivatives. The nature of the substituent at the 6-position has been shown to be a key determinant of their cytotoxic and antiproliferative effects.
Comparative Analysis of 6-Substituted Chromenes in Oncology
A survey of the literature reveals that a diverse range of substituents at the 6-position can modulate the anticancer activity of the chromene scaffold. While direct comparative studies across a wide array of substituents are limited, we can synthesize findings from various reports to establish a preliminary SAR.
| 6-Substituent | Chromene Scaffold | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| Bromo | 2H-chromene | MCF-7 (Breast) | Significant cytotoxicity, comparable to cisplatin | [4] |
| Chloro | 3-nitro-2-(trifluoromethyl)-2H-chromene | HT-29 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Potent activity, in some cases exceeding doxorubicin | [2][5] |
| Alkynyl (various) | 3-nitro-2-(trifluoromethyl)-2H-chromene | P2Y6R-expressing astrocytoma cells | Potent P2Y6R antagonists (IC50 ~1 µM) | [6] |
| Azo | 4H-benzo[h]chromene | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | Significant antiproliferative activity (IC50: 0.3 to 2 µg/mL for some derivatives) | [7] |
| Amino | 4H-chromene | HL60 (Leukemia) | Potent cytotoxicity, with some derivatives showing improved potency over parent compounds | [8] |
Key Insights from SAR Studies:
-
Halogens: The presence of a halogen, particularly bromine or chlorine, at the 6-position often enhances anticancer activity.[4][5] This is likely due to the increased lipophilicity and ability to form halogen bonds with biological targets.
-
Alkynyl Groups: Introduction of alkynyl moieties at the 6-position has been a successful strategy for developing potent antagonists of the P2Y6 receptor, which is implicated in cancer cell proliferation.[6] The flexibility of this group allows for further derivatization to optimize activity.
-
Nitrogen-Containing Substituents: Azo and amino groups at the 6-position have been incorporated into chromene scaffolds, leading to compounds with significant antiproliferative effects.[7][8] The electronic properties and hydrogen bonding capabilities of these groups are likely crucial for their activity.
Experimental Protocols for Anticancer Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential.
Synthesis of 6-Substituted Chromene Precursors:
A common strategy for introducing diverse substituents at the 6-position is through a common intermediate, such as a 6-iodo or 6-bromochromene, which can then be subjected to various cross-coupling reactions.
Workflow for Synthesis and Diversification:
Caption: General workflow for the synthesis of diverse 6-substituted chromenes.
Detailed Protocol: Sonogashira Coupling for 6-Alkynyl Chromenes
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with a 6-iodochromene derivative.[2][9][10][11][12]
-
Reaction Setup: To a dry flask, add the 6-iodochromene (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and an amine base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted chromene derivatives for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Chromene derivatives, particularly those with specific substitutions at the 6-position, have demonstrated promising anti-inflammatory properties.
Comparative Analysis of 6-Substituted Chromenes in Inflammation Models
The anti-inflammatory activity of 6-substituted chromenes is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α, and to modulate inflammatory signaling pathways like NF-κB.
| 6-Substituent | Chromene Scaffold | In Vitro Model | Key Findings | Reference(s) |
| Methoxy | 2H-chromene | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | Potent inhibitors of TNF-α production. A methoxy group at C-7 is also beneficial. | [17][18] |
| Carboxamide | Chroman | TNF-α-induced human endothelial cells | N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was the most potent inhibitor of ICAM-1 expression. | [19] |
Key Insights from SAR Studies:
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy, at the 6-position appears to be favorable for anti-inflammatory activity, particularly for the inhibition of TNF-α.[17][18]
-
Amide Functionality: The introduction of an N-alkyl carboxamide group at the 6-position of a chroman scaffold has been shown to be effective in inhibiting the expression of adhesion molecules involved in the inflammatory response. The chain length of the alkyl group plays a role in the activity.[19]
Experimental Protocols for Anti-inflammatory Evaluation
Workflow for Assessing Anti-inflammatory Activity:
Caption: Workflow for evaluating the anti-inflammatory activity of 6-substituted chromenes.
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
This assay measures the concentration of nitrite, a stable metabolite of NO, in cell culture supernatants.[20][21][22][23][24]
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of the 6-substituted chromene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[3][4][25][26]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with the 6-substituted chromene derivatives for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the stimulated control.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Chromene derivatives have demonstrated promising activity against a range of bacteria and fungi, with the 6-position playing a role in their efficacy.
Comparative Analysis of 6-Substituted Chromenes as Antimicrobial Agents
The antimicrobial properties of 6-substituted chromenes are typically evaluated by determining their minimum inhibitory concentration (MIC) against various microbial strains.
| 6-Substituent | Chromene Scaffold | Microbial Strain(s) | Reported Activity (MIC) | Reference(s) |
| Bromo | 2H-chromene | Staphylococcus aureus (multidrug-resistant), Staphylococcus epidermidis (multidrug-resistant) | 1-4 µg/mL | [27] |
| Azo | 4H-benzo[h]chromene | Gram-positive and Gram-negative bacteria, fungi | Promising activity (MIC: 0.007 to 3.9 µg/mL for some derivatives) | [7] |
| Amino | 4H-chromene | Various bacteria and fungi | Moderate to potent activity | [12][28] |
Key Insights from SAR Studies:
-
Halogenation: Similar to anticancer activity, 6-bromo substitution has been shown to impart potent activity against multidrug-resistant Gram-positive bacteria.[27]
-
Azo-Linkage: The incorporation of an azo group at the 6-position has led to the development of chromenes with broad-spectrum antimicrobial activity, including against fungi.[7]
-
Amino Group: The presence of a 2-amino group in the 4H-chromene scaffold, often in combination with other substituents, contributes to antimicrobial efficacy.[12][28]
Experimental Protocol for Antimicrobial Evaluation
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the MIC of an antimicrobial agent.[1][27][29][30]
-
Compound Preparation: Prepare a series of twofold dilutions of the 6-substituted chromene derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The 6-position of the chromene scaffold is undeniably a "privileged" site for chemical modification, offering a powerful handle to modulate a diverse range of biological activities. The evidence presented in this guide highlights that the nature of the substituent at this position—be it a halogen, an alkynyl group, a nitrogen-containing moiety, or an electron-donating group—can significantly impact the anticancer, anti-inflammatory, and antimicrobial potency of these compounds. The provided experimental protocols serve as a foundation for the rational design and evaluation of novel 6-substituted chromene derivatives. Future research should focus on systematic and comparative studies of a wider array of 6-substituents to further elucidate the intricate structure-activity relationships and to unlock the full therapeutic potential of this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 6. op.niscair.res.in [op.niscair.res.in]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. static.igem.wiki [static.igem.wiki]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. rjptonline.org [rjptonline.org]
- 19. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol Griess Test [protocols.io]
- 23. abcam.co.jp [abcam.co.jp]
- 24. promega.com [promega.com]
- 25. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel NF-κB reporter mouse for the non-invasive monitoring of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ias.ac.in [ias.ac.in]
- 29. Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Methyl 6-bromo-2H-chromene-3-carboxylate: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for validating the structure of methyl 6-bromo-2H-chromene-3-carboxylate, a heterocyclic compound with potential pharmacological applications.[1][2] We will delve into the gold standard, single-crystal X-ray crystallography, and contrast its capabilities with powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and the overall molecular geometry.[5] This level of detail is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.[4][6]
The Crystallographic Workflow: A Self-Validating System
The power of X-ray crystallography lies in its rigorous and self-validating workflow. Each step, from crystal growth to data refinement, contains internal checks that ensure the final structure is a true and accurate representation of the molecule.
The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.[3][7] The crystal must be of sufficient size (typically >0.1 mm), possess a regular and well-ordered internal structure, and be free from significant defects like cracks or twinning.[3] The quality of the crystal directly impacts the quality of the diffraction data and, ultimately, the resolution of the final structure.
Protocol for Crystal Growth of this compound:
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration encourages the formation of well-ordered crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.[8]
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces solubility, often leading to crystal formation.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3] The crystal lattice diffracts the X-rays in a unique pattern of reflections.[3] The angles and intensities of these diffracted beams are meticulously measured by a detector, such as a CCD or pixel detector.[3]
dot graph TD { A[X-ray Source] --> B{Single Crystal}; B --> C[Diffraction Pattern]; C --> D[Detector]; D --> E[Raw Data];
} caption: "Experimental workflow for X-ray diffraction data collection."
The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map. Computational methods are used to fit a molecular model to this map. This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.[3]
The final output of a crystallographic experiment is a Crystallographic Information File (CIF).[9][10][11] This standardized text file contains all the essential information about the crystal structure, including unit cell dimensions, atomic coordinates, and bond lengths and angles.[12] The CIF can be deposited in public databases like the Cambridge Structural Database (CSD) for dissemination and further analysis.[9][13]
Alternative and Complementary Techniques: A Spectroscopic Toolkit
While X-ray crystallography provides the ultimate structural validation, spectroscopic methods offer valuable and often more readily obtainable information about a molecule's structure and functional groups.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[16][17] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).
Key Insights from NMR for this compound:
-
¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques establish the connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton.[17][18][19]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[14] It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation.
Expected IR Absorptions for this compound:
-
C=O Stretch (Ester): A strong, sharp absorption around 1715-1735 cm⁻¹.[20][21][22]
-
C=C Stretch (Aromatic and Alkene): Absorptions in the 1400-1600 cm⁻¹ region.[23]
-
C-O Stretch (Ester and Ether): Strong absorptions in the 1000-1300 cm⁻¹ range.[22]
-
C-H Stretch (Aromatic and Alkene): Absorptions typically above 3000 cm⁻¹.[23]
-
C-H Stretch (Alkane): Absorptions typically below 3000 cm⁻¹.[21][24]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.[14][15]
Information from Mass Spectrometry for this compound:
-
Molecular Ion Peak (M+): The mass spectrometer will show a peak corresponding to the molecular weight of the compound (269.093 g/mol ).[25]
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (an M+ and an M+2 peak) of nearly equal intensity.[26] This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.[27]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required, the availability of instrumentation, and the nature of the sample.
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[4][5] | High-quality single crystal.[3] | Unambiguous and definitive structural determination.[28] | Crystal growth can be a significant bottleneck.[4] Not suitable for non-crystalline materials. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, relative stereochemistry.[17][18] | Soluble sample in a deuterated solvent. | Provides detailed structural information in solution. Indispensable for structural elucidation.[16] | Can be complex to interpret for large or highly symmetric molecules. |
| IR Spectroscopy | Presence of functional groups.[14] | Solid, liquid, or gas. | Rapid, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns.[15] | Small amount of sample, can be coupled with chromatography (GC-MS, LC-MS).[29] | High sensitivity, provides molecular formula. Characteristic isotopic patterns for halogens.[26][27] | Does not provide information on stereochemistry or the connectivity of atoms. |
dot graph TD { A[Compound Synthesis] --> B{Initial Characterization}; B --> C[NMR Spectroscopy]; B --> D[IR Spectroscopy]; B --> E[Mass Spectrometry]; C --> F((Proposed Structure)); D --> F; E --> F; F --> G{Crystal Growth}; G --> H[X-ray Crystallography]; H --> I((Validated 3D Structure));
} caption: "Integrated workflow for structural validation."
Conclusion
For the definitive validation of the structure of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an unambiguous three-dimensional representation of the molecule, which is invaluable for applications in drug design and materials science. However, a comprehensive structural characterization relies on a suite of analytical techniques. NMR spectroscopy is essential for elucidating the molecular framework in solution, while IR spectroscopy and mass spectrometry provide rapid and crucial information about functional groups and molecular weight, respectively. By integrating the data from these complementary techniques, researchers can build a complete and robust understanding of a molecule's structure, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. mdpi.com [mdpi.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. azolifesciences.com [azolifesciences.com]
- 9. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 10. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 24. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. This compound | 177496-79-6 ,CCD00449789,MFCD04114604 - Product Detail - Chemical Cloud Database [chemcd.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. rigaku.com [rigaku.com]
- 29. mdpi.com [mdpi.com]
A Comparative Guide for Drug Discovery Professionals: Methyl 6-bromo-2H-chromene-3-carboxylate vs. its Coumarin Analogue
This guide provides an in-depth comparison of two structurally related heterocyclic scaffolds: methyl 6-bromo-2H-chromene-3-carboxylate and its coumarin analogue, methyl 6-bromocoumarin-3-carboxylate. For researchers in medicinal chemistry and drug development, understanding the nuanced differences in synthesis, reactivity, and biological potential between such closely related frameworks is paramount for rational drug design. This document synthesizes field-proven insights and experimental data to illuminate the distinct chemical personalities of these two compounds, guiding the selection of the appropriate scaffold for specific therapeutic applications.
Introduction: A Tale of Two Scaffolds
The benzopyran core is a privileged structure in medicinal chemistry, forming the foundation of countless natural products and synthetic drugs.[1][2] Within this family, 2H-chromenes and coumarins (2H-chromen-2-ones) represent two major subclasses. Their core difference lies at the C2 position of the pyran ring: a methylene group (sp³ carbon) in 2H-chromenes versus a carbonyl group (sp² carbon) in coumarins.[3][4] This seemingly minor variation instigates a profound divergence in their electronic properties, chemical reactivity, and, consequently, their pharmacological profiles.
This guide focuses on two specific, functionalized examples: this compound (1 ) and methyl 6-bromocoumarin-3-carboxylate (2 ). The inclusion of a bromine atom at the C6 position and a methyl carboxylate group at the C3 position provides specific electronic and steric features that are common in modern drug discovery programs to modulate activity and pharmacokinetics.
Caption: Core structures of the 2H-chromene (1) and coumarin (2) analogues.
Comparative Synthesis: Divergent Pathways to a Common Core
The synthetic routes to compounds 1 and 2 are fundamentally different, reflecting the distinct nature of their respective pyran rings. The coumarin scaffold is typically constructed via condensation reactions that build the α,β-unsaturated lactone, while the 2H-chromene is often formed through cyclization of pre-formed ethers.
Synthesis of Coumarin Analogue (2)
The most prevalent and efficient method for synthesizing coumarin-3-carboxylates is the Knoevenagel condensation .[4][5] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, such as diethyl malonate. The synthesis of methyl 6-bromocoumarin-3-carboxylate (2 ) would thus begin with 5-bromosalicylaldehyde. The resulting ester can then be transesterified or the initial acid can be esterified to yield the final methyl ester.
Synthesis of 2H-Chromene Analogue (1)
The synthesis of 2H-chromenes can be more varied.[6] A robust method for generating 3-substituted-2H-chromenes involves the palladium-mediated intramolecular cyclization of the corresponding aryl propargyl ether.[7] This pathway would start with 4-bromophenol, which is first alkylated with a propargyl halide. The subsequent palladium-catalyzed cyclization in the presence of a bromine source like CuBr₂ directly yields the 3-bromo-2H-chromene, which can then be converted to the target carboxylate via chemistry such as a Heck carbonylation or other cross-coupling methods.
References
- 1. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
The Halogen Effect: A Comparative In Vitro Analysis of Bromo- vs. Chloro-Substituted Chromenes
In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The strategic incorporation of halogen atoms, particularly bromine and chlorine, onto this scaffold has been a consistently successful strategy for enhancing therapeutic potential. This guide provides an in-depth, data-driven comparison of the in vitro performance of bromo- versus chloro-substituted chromenes, offering researchers, scientists, and drug development professionals a clear perspective on their relative merits in antimicrobial and anticancer applications.
The rationale behind halogenating lead compounds is multifaceted. The introduction of bromine or chlorine can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can profoundly impact its pharmacokinetic and pharmacodynamic profile.[2][3] This guide will delve into specific examples from the literature to illustrate these effects, supported by detailed experimental protocols for key in vitro assays.
I. Antimicrobial Activity: The Decisive Impact of Halogenation
Halogenated chromenes have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[4] The substitution pattern and the nature of the halogen play a critical role in determining the potency of these compounds.
A compelling study on halogenated 3-nitro-2H-chromenes revealed a clear trend: increased halogenation correlates with enhanced antibacterial activity.[5][6] Tri-halogenated derivatives, in particular, exhibited potent efficacy against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[5][6]
Comparative In Vitro Antibacterial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of bromo- and chloro-substituted 3-nitro-2H-chromenes against S. aureus.
| Compound | Substitution Pattern | MIC (µg/mL) against S. aureus |
| 5d (example of mono-halogenated) | 6-bromo | 8–32 |
| 5g (example of mono-halogenated) | 6-chloro | 8–32 |
| 5s | 6-bromo, 8-chloro | 4 |
| 5r | 6,8-dibromo | 1-8 |
Data sourced from studies on halogenated 3-nitro-2H-chromenes.[5][6]
The data clearly indicates that while both mono-bromo and mono-chloro substitutions confer moderate antibacterial activity, the introduction of multiple halogens leads to a significant increase in potency. Notably, the tri-halogenated compound 5s , featuring both bromo and chloro substituents, emerged as a highly effective agent.[5][6] This synergistic effect underscores the nuanced interplay of different halogens within the chromene scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., S. aureus) is grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a standardized concentration, typically around 5 × 10⁵ colony-forming units (CFU)/mL.[7]
-
Serial Dilution of Compounds: The bromo- and chloro-substituted chromenes are serially diluted in MHB within a 96-well microtiter plate. This creates a gradient of compound concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours to allow for bacterial growth.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the bacteria.[7]
II. Cytotoxic Activity: Halogenation as a Potentiator of Anticancer Effects
The chromene scaffold is also a fertile ground for the development of novel anticancer agents.[8] The introduction of bromine and chlorine has been shown to enhance the cytotoxic and apoptotic effects of these compounds against various cancer cell lines.[9][10]
The mechanism of action for many cytotoxic chromenes involves the induction of apoptosis, often through the generation of reactive oxygen species (ROS).[9][10] The electron-withdrawing nature of halogens can influence the molecule's ability to participate in redox reactions, potentially leading to increased ROS production and subsequent cell death.
Comparative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table presents representative IC50 values for bromo- and chloro-substituted chromene derivatives against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Representative Bromo-Chromene IC50 (µM) | Representative Chloro-Chromene IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 6.67 |
| HepG2 | Hepatocellular Carcinoma | 6.8 | - |
| A549 | Lung Carcinoma | 15.1 | - |
| HCT-116 | Colon Carcinoma | 9.3 | - |
| HeLa | Cervical Cancer | - | 8.44 |
| DU-145 | Prostate Cancer | - | 9.38 |
Data is representative and compiled from multiple sources for structurally related compounds.[1][9]
The data suggests that both bromo- and chloro-substituted chromenes exhibit potent cytotoxic activity in the micromolar range. In the case of the MCF-7 cell line, the chloro-substituted analog displayed slightly higher potency. It is important to note that the specific substitution pattern and the overall molecular structure will ultimately dictate the cytotoxic profile.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[10]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the bromo- and chloro-substituted chromenes and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
III. Structure-Activity Relationship (SAR) Insights
The available data strongly supports the notion that the strategic placement and choice of halogen substituents are paramount for optimizing the biological activity of chromenes.
-
Lipophilicity and Membrane Permeation: The introduction of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, a critical factor for reaching intracellular targets. Bromine, being more lipophilic than chlorine, may offer an advantage in this regard.[11]
-
Electronic Effects: Both bromine and chlorine are electron-withdrawing groups. Their presence can modulate the electron density of the chromene ring system, influencing its reactivity and binding affinity to biological targets.
-
Position Matters: The position of the halogen substituent on the chromene ring has a profound impact on activity. For instance, in the case of 3-nitro-2H-chromenes, substitutions at the 6 and 8 positions have been shown to be particularly effective for enhancing antibacterial potency.[5]
IV. Conclusion and Future Directions
The comparative analysis of bromo- and chloro-substituted chromenes reveals that both halogens are highly effective at enhancing the in vitro antimicrobial and cytotoxic properties of this versatile scaffold. While bromine's greater lipophilicity may offer an edge in certain contexts, the specific substitution pattern and the interplay with other functional groups are the ultimate determinants of biological activity.
For researchers in drug discovery, these findings underscore the value of a systematic approach to halogenation. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel halogenated chromene derivatives. Future research should focus on exploring a wider range of halogenation patterns, including the incorporation of fluorine and iodine, and on elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects. The continued investigation of halogenated chromenes holds significant promise for the development of next-generation antimicrobial and anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ProQuest [proquest.com]
- 11. islandscholar.ca [islandscholar.ca]
A Comparative Guide to the Anticancer Efficacy of 6-Bromo-2H-Chromene Derivatives
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Within the vast landscape of heterocyclic chemistry, chromene scaffolds have emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1][2] This guide provides an in-depth, objective comparison of the anticancer efficacy of a specific class of these compounds, namely 6-bromo-2H-chromene derivatives, benchmarked against established chemotherapeutic agents. While we focus on methyl 6-bromo-2H-chromene-3-carboxylate as a representative molecule, we will draw upon experimental data from closely related analogues to build a comprehensive efficacy profile.
This analysis is structured to provide not just data, but a causal understanding of the experimental findings, reflecting a field-proven perspective on preclinical anticancer drug evaluation.
Mechanistic Landscape: How 6-Bromo-Chromenes Exert Anticancer Effects
Unlike traditional cytotoxic agents that often have a singular, direct mechanism of action (e.g., DNA alkylation), chromene derivatives exhibit a multi-faceted approach to inhibiting cancer cell proliferation. This pleiotropic activity is a key area of interest, as it may circumvent common drug resistance mechanisms. The primary pathways implicated are apoptosis induction, cell cycle arrest, and microtubule disruption.[3][4][5]
Induction of Programmed Cell Death (Apoptosis)
A hallmark of many effective anticancer agents is the ability to trigger apoptosis, the cell's intrinsic suicide program. 6-bromo-chromene derivatives have been shown to initiate this cascade through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
The extrinsic pathway is often initiated by the upregulation of death receptors on the cancer cell surface. Ligation of these receptors activates a signaling cascade culminating in the activation of caspase-8. The intrinsic pathway, on the other hand, is triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9.[6][7] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8] Studies on various chromene derivatives confirm their ability to activate caspases 3 and 7, leading to apoptotic cell death.[4]
The diagram below illustrates the convergence of these apoptotic signaling pathways, which are common targets for chromene derivatives.
Caption: Apoptotic Pathways Targeted by Chromene Derivatives.
Cell Cycle Arrest
Beyond inducing cell death, 6-bromo-chromene derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has shown that treatment with these compounds can cause a significant accumulation of cells in the G2/M and S phases of the cell cycle.[4] This arrest prevents the cells from dividing and provides an opportunity for apoptotic pathways to be initiated. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are critical for cell cycle progression.[9] For instance, some benzo[h]chromenes have been shown to regulate the expression of CDK-2 and CyclinD1 to induce arrest.[9]
Comparative Efficacy: In Vitro Cytotoxicity
The most direct measure of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the greater the potency of the compound.
Table 1: Cytotoxicity (IC50) of Bromo-Chromene Derivatives vs. Standard Agents
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Bromo-Chromene Derivative (135o) ¹ | A549 | Lung | 17.5 | [1] |
| K562 | Leukemia | 10.6 | [1] | |
| MCF-7 | Breast | 15.3 | [1] | |
| Pyrazolo[1,5-a]pyrimidine Derivative (7c) ² | HEPG2-1 | Liver | 2.70 ± 0.28 | [10][11] |
| Thiazole Derivative (23g) ² | HEPG2-1 | Liver | 3.50 ± 0.23 | [10][11] |
| 1,3,4-Thiadiazole Derivative (18a) ² | HEPG2-1 | Liver | 4.90 ± 0.69 | [10][11] |
| Doxorubicin | A549 | Lung | >20 | [10] |
| HCT-116 | Colon | ~0.5 - 1.0 (estimated) | [12] | |
| MCF-7 | Breast | ~0.65 - 2.50 | [10][13] | |
| HepG2 | Liver | 12.18 ± 1.89 | [10] | |
| Cisplatin | A549 | Lung | ~3.3 - 80.7 | [14][15][16] |
| HCT-116 | Colon | ~10 - 20 (estimated) | [14] | |
| MCF-7 | Breast | ~10 - 30 (estimated) | [8] |
¹Derivative 135o contains a 6-bromo-2-methyl-2H-chromene core. ²Synthesized from 3-acetyl-6-bromo-2H-chromen-2-one.
Note on Data Interpretation: It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and the specific assay used.[17] The data presented here is for comparative purposes, drawing from multiple sources to provide a general efficacy profile. The results suggest that certain 6-bromo-chromene derivatives can exhibit cytotoxicity comparable to or, in some cases, greater than standard drugs like doxorubicin, particularly in liver cancer cell lines.[10][11]
Experimental Protocols: A Guide to Efficacy Assessment
To ensure scientific integrity and reproducibility, the methodologies used to assess anticancer efficacy must be robust and well-defined. Here, we provide detailed, step-by-step protocols for the key assays discussed in this guide.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19]
Experimental Workflow Diagram
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Step-by-Step Protocol:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells) into each well of a 96-well flat-bottom plate. Include wells with medium only for blank measurements.
-
Adherence: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and standard drugs in the appropriate culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.[19]
-
Data Acquisition: Measure the absorbance (Optical Density) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC Staining
This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is used concurrently to identify necrotic or late-stage apoptotic cells, as it can only enter cells with compromised membranes.[21][22]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the IC50 concentration of the test compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension (e.g., at 300-400 x g for 5 minutes) and wash the cells twice with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[1][24]
Step-by-Step Protocol:
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. This step fixes and permeabilizes the cells.[3][9]
-
Incubation: Incubate the cells in ethanol for at least 30 minutes on ice. (Cells can be stored at -20°C for several weeks at this stage).
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) to pellet them. Discard the ethanol and wash the pellet twice with cold PBS.
-
RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[25]
-
PI Staining: Add PI staining solution (final concentration typically 50 µg/mL) to the cells.
-
Analysis: Incubate for 5-10 minutes at room temperature and analyze by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[26]
Conclusion and Future Directions
The available evidence strongly suggests that 6-bromo-2H-chromene derivatives represent a promising class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest through multiple pathways provides a strong rationale for their further development. While direct, head-to-head comparative data for this compound is still needed, the potent activity of its close analogues against a range of cancer cell lines, in some cases exceeding that of standard drugs, underscores the therapeutic potential of this scaffold.
Future research should focus on synthesizing and evaluating a library of these derivatives to establish a clear structure-activity relationship (SAR). In vivo studies using xenograft models are the critical next step to validate the in vitro efficacy and assess the pharmacological properties and safety profile of the most promising lead compounds. The multi-faceted mechanism of action of these chromenes may also make them excellent candidates for combination therapies with other established anticancer agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unprecedented collateral sensitivity for cisplatin-resistant lung cancer cells presented by new ruthenium organometallic compounds - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI01344G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. kumc.edu [kumc.edu]
- 24. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. taylorandfrancis.com [taylorandfrancis.com]
A Senior Scientist's Guide to Chromene Synthesis: Benchmarking a Novel Nanocatalyst Against Established Protocols
Introduction: The Enduring Importance of the Chromene Scaffold
The chromene motif, a fusion of a pyran and a benzene ring, is a cornerstone of heterocyclic chemistry. Its derivatives are not merely academic curiosities; they are privileged scaffolds found in a vast array of natural products and pharmacologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[1][2][3] The efficient construction of this ring system is, therefore, a critical task for researchers in drug discovery and materials science.
For decades, the synthesis of the highly functionalized 2-amino-4H-chromene subclass has been dominated by one-pot, three-component reactions. This guide provides a direct, data-driven comparison between a classic, established protocol for this reaction and a novel, state-of-the-art method that leverages a magnetically recoverable nanocatalyst. We will dissect the methodologies, compare their performance, and provide the expert insights necessary for a researcher to choose the optimal path for their synthetic goals.
The Established Standard: Piperidine-Catalyzed Three-Component Synthesis
The traditional approach to synthesizing 2-amino-4H-chromenes is a multicomponent reaction (MCR) involving an aldehyde, malononitrile, and an activated phenol (such as resorcinol or naphthol).[3] This reaction is typically catalyzed by a simple organic base, with piperidine being a common and effective choice.
Causality Behind the Method: The choice of piperidine is rooted in its role as a Brønsted base. It is strong enough to deprotonate the active methylene group of malononitrile, initiating the reaction cascade, yet mild enough to prevent unwanted side reactions. The use of a solvent like ethanol facilitates the dissolution of all reactants and allows for effective heat transfer. This method's reliability and simplicity have made it a staple in synthetic labs for years.
Reaction Mechanism: A Stepwise Cascade
The reaction proceeds through a well-understood, sequential mechanism. The base catalyst is crucial for initiating the first two steps.
-
Knoevenagel Condensation: Piperidine deprotonates malononitrile, forming a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon of the aldehyde, which, after dehydration, yields a reactive arylidene malononitrile intermediate.
-
Michael Addition: Concurrently, the phenolic hydroxyl group is deprotonated by the base, forming a phenoxide. This phenoxide acts as a Michael donor, attacking the electron-deficient double bond of the arylidene malononitrile intermediate.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrile group is attacked by the hydroxyl group, forming the pyran ring. A final tautomerization yields the stable 2-amino-4H-chromene product.
A Novel Approach: Magnetically Recoverable Nanocatalysis
In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods.[4][5] A key innovation in chromene synthesis is the replacement of homogeneous base catalysts with heterogeneous, recyclable catalysts. Here, we focus on a highly efficient copper-functionalized magnetic nanoparticle catalyst (MNPs@Cu).[6][7]
Causality Behind the Method: This novel approach addresses the primary drawbacks of the established protocol.
-
Catalyst Recovery: The superparamagnetic iron oxide core of the nanoparticles allows for near-perfect recovery of the catalyst from the reaction mixture using a simple external magnet.[6][8] This eliminates the need for chromatographic separation and allows the catalyst to be reused multiple times without significant loss of activity.
-
Enhanced Activity: The high surface area of the nanoparticles and the Lewis acidic nature of the copper sites can accelerate the reaction, leading to shorter reaction times and higher yields.[6]
-
Solvent-Free Conditions: The high efficiency of the nanocatalyst often permits the reaction to be run under solvent-free (neat) conditions at elevated temperatures, drastically reducing solvent waste and simplifying product isolation.[6][7]
Reaction Mechanism: A Surface-Mediated Pathway
While the fundamental steps (Knoevenagel, Michael addition, cyclization) are conserved, the heterogeneous catalyst plays a multifunctional role. The catalyst surface is believed to activate the reactants, bringing them into close proximity and lowering the activation energy for each step. The Lewis acidic copper sites can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.
Head-to-Head Comparison: Performance Benchmarking
To provide an objective comparison, we summarize experimental data for the synthesis of a representative 2-amino-4H-chromene derivative using both an established piperidine protocol and a novel MNPs@Cu nanocatalyst method.
| Parameter | Established Route: Piperidine Catalyst[3] | New Route: MNPs@Cu Nanocatalyst[6][7] |
| Typical Yield | 84 - 92% | 92 - 98% |
| Reaction Time | 2 - 5 hours | 25 - 40 minutes |
| Reaction Temperature | Reflux (approx. 78°C in Ethanol) | 90°C |
| Catalyst | Piperidine (Homogeneous Base) | MNPs@Cu (Heterogeneous Nanocatalyst) |
| Catalyst Loading | ~20 mol% | ~1.5 mol% |
| Solvent | Ethanol | Solvent-Free |
| Work-up Procedure | Filtration, Recrystallization from Ethanol | Magnetic decantation, Recrystallization from Ethanol |
| Catalyst Reusability | Not reusable | Reusable for at least 5 cycles with minimal activity loss |
Experimental Protocols
The following are generalized, step-by-step methodologies based on published procedures.
Protocol 1: Established Piperidine-Catalyzed Synthesis[3]
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (e.g., 2-naphthol, 1.0 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add piperidine (0.2 mmol, 20 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-5 hours), cool the mixture to room temperature. The solid product often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure 2-amino-4H-chromene derivative.
Protocol 2: Novel MNPs@Cu-Catalyzed Synthesis[6]
-
Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), the phenol derivative (1.0 mmol), and the MNPs@Cu catalyst (~1.5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir the mixture under solvent-free conditions for the specified time (typically 25-40 minutes). Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) to dissolve the product.
-
Catalyst Recovery: Place a strong external magnet against the side of the flask. The MNPs@Cu catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted.
-
Purification: Remove the solvent from the supernatant under reduced pressure. Recrystallize the resulting solid from ethanol to afford the pure product. The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Discussion & Expert Insights: Which Method to Choose?
The choice between these two protocols is a classic case of balancing tradition against innovation, with clear implications for efficiency and sustainability.
-
For Simplicity and Accessibility: The established piperidine protocol is undeniably simple and requires no specialized materials. Piperidine and ethanol are standard reagents in any synthetic lab. This method is perfectly adequate for small-scale synthesis or for labs where the synthesis of specialized catalysts is not feasible. However, its drawbacks—longer reaction times, use of a volatile organic solvent, and the inability to recover the catalyst—are significant.
-
For Efficiency and Sustainability: The novel nanocatalyst method is superior in almost every performance metric.[1] The reaction times are drastically reduced, yields are typically higher, and the process aligns with the principles of green chemistry by eliminating solvent waste and allowing for catalyst recycling.[4][6] For process development, library synthesis, or any application where throughput and environmental impact are concerns, this method is the clear choice. The initial investment in synthesizing or purchasing the catalyst is offset by its reusability and the savings in solvent and purification time.
Conclusion
While the piperidine-catalyzed synthesis of 2-amino-4H-chromenes remains a viable and historically important method, modern advancements offer compelling advantages. The use of magnetically recoverable nanocatalysts represents a significant leap forward, providing a faster, higher-yielding, and more environmentally benign pathway to these valuable heterocyclic compounds. For research and development professionals, adopting such novel protocols is not just a matter of improved efficiency but a necessary step towards more sustainable chemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of biological effects of different ester groups on the chromene scaffold
An In-Depth Guide to the Biological Effects of Ester Functionalization on the Chromene Scaffold
Introduction: The Chromene Scaffold as a "Privileged" Structure in Drug Discovery
The chromene, or benzopyran, scaffold is a prominent oxygen-containing heterocyclic structure frequently found in natural products and synthetic compounds.[1][2] It is widely regarded in medicinal chemistry as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and anticoagulant effects, among others.[1][2][3][4][5]
The therapeutic potential of the chromene core can be significantly modulated through targeted functionalization. Structure-activity relationship (SAR) studies, which investigate how chemical structure alterations affect biological activity, are crucial in this optimization process.[1][6] One of the most effective strategies for modifying the physicochemical and biological properties of the chromene scaffold is the introduction of various ester groups. These modifications can influence factors such as lipophilicity, cell membrane permeability, and binding affinity to target proteins.
This guide provides a comparative analysis of the biological effects of different ester groups on the chromene scaffold, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols for key biological assays to ensure scientific integrity and reproducibility.
Comparative Analysis of Anticancer Activity
The functionalization of the chromene scaffold with ester groups has been shown to be critical for potent anticancer activity.[6] SAR studies have revealed that subtle changes to the ester moiety can lead to significant variations in cytotoxicity against various human cancer cell lines.[1][6]
For instance, studies on a series of chromene compounds (the CXL series) demonstrated that two propargyl esters were crucial for their anti-proliferative potency.[6] Replacing the propargyl group with other functionalities or replacing the ester itself resulted in a significant loss of activity.[6] This highlights the specific role of the ester in the compound's mechanism of action, which may involve modulating intracellular calcium homeostasis to induce apoptosis.[6]
Quantitative Comparison of Cytotoxicity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The lower the IC₅₀ value, the more potent the compound.
| Compound ID | Ester Group / Key Feature | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4a | Azo chromophore | HCT-116 (Colon) | 0.9 ± 0.1 | [7] |
| Compound 4b | Azo chromophore | HCT-116 (Colon) | 0.3 ± 0.1 | [7] |
| Compound 4c | Azo chromophore | HCT-116 (Colon) | 0.4 ± 0.05 | [7] |
| Compound 7c | Azo chromophore | MCF-7 (Breast) | 2 ± 0.2 | [7] |
| Compound 4g | Benzo[f]chromene | SKOV-3 (Ovarian) | 0.9 ± 0.3 | [8] |
| Compound 4e | Benzo[f]chromene | SKOV-3 (Ovarian) | 1.1 ± 0.4 | [8] |
| Vinblastine | Reference Drug | SKOV-3 (Ovarian) | 3.2 ± 1.2 | [8] |
| Doxorubicin | Reference Drug | SKOV-3 (Ovarian) | 1.1 ± 0.2 | [8] |
This table presents a selection of data to illustrate the potent anticancer activity of specific chromene derivatives.
The data indicates that certain chromene-based compounds exhibit potent anticancer activity, with IC₅₀ values in the sub-micromolar range, often surpassing the efficacy of established reference drugs like Vinblastine.[7][8]
Mechanism of Action: Induction of Apoptosis
Many potent anticancer agents exert their effect by inducing programmed cell death, or apoptosis. This is a controlled cellular process that eliminates damaged or malignant cells. The evaluation of apoptosis induction is a key step in characterizing the anticancer mechanism of novel compounds.
Caption: Simplified intrinsic apoptosis pathway induced by chromene derivatives.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method used to assess cell viability and cytotoxicity.[9] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, RAW 264.7) into a 96-well plate at an optimal density (typically 1 x 10⁵ to 1.5 x 10⁵ cells/well) to ensure they are in the exponential growth phase during the experiment.[10][11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the chromene ester derivatives in the appropriate cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).[12]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the supernatant without disturbing the purple formazan crystals at the bottom of the wells.[12]
-
Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[10][12]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ value for each compound.
-
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, making the development of new anti-inflammatory agents a research priority.[10] Chromene derivatives have demonstrated significant potential in this area by modulating the inflammatory response in vitro and in vivo.[4][13][14] The introduction of different ester and other functional groups can alter the anti-inflammatory profile of the chromene scaffold.[15]
Novel 4-aryl-4H-chromenes have been shown to decrease levels of the key inflammatory mediator nitric oxide (NO) as well as pro-inflammatory cytokines like IL-6 and MCP-1 in lipopolysaccharide (LPS)-stimulated macrophage cells.[14] The mechanism for this activity is linked to macrophage repolarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[14]
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as RAW 264.7 macrophages.
| Compound ID | Key Feature | Assay | Effect | Reference |
| Compound 2d | Chromeno[2,3-b]pyridine | NO Production Inhibition | Potent inhibition | [4][13] |
| Compound 8 | 2-phenyl-4H-chromen-4-one | NO, IL-6, TNF-α Inhibition | Significant downregulation | [16] |
| Compounds 4-6 | 4-aryl-4H-chromene | NO, MCP-1, IL-6 Inhibition | Significant decrease | [14] |
| Compound 14 | N-hexyl-amidochroman | ICAM-1 Expression | Most potent inhibitor | [15] |
| Quercetin | Reference Drug | NO Production Inhibition | Less potent than 2d | [4][13] |
This table summarizes the observed anti-inflammatory effects of various chromene derivatives.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Experimental Protocol: Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[17] The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically.[17]
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.[10]
-
Pre-treat the cells for 1 hour with non-toxic concentrations of the chromene ester derivatives (determined from a prior cytotoxicity assay).[10][17]
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[17]
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[17]
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% or 5% phosphoric acid) to each sample.[11][17]
-
Incubate at room temperature for 10 minutes, protected from light.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production compared to the LPS-stimulated control.
-
Comparative Analysis of Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[18][19] Chromene derivatives have been identified as a promising class of compounds with significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][7][19][20]
The antimicrobial potency is highly dependent on the substitution pattern on the chromene ring. For example, studies have shown that some synthesized dihydropyrano[c]chromenes exhibit better antibacterial activity against Gram-positive bacteria than Gram-negative bacteria.[19]
Quantitative Comparison of Antimicrobial Efficacy
Antimicrobial activity is quantitatively assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22]
| Compound ID | Key Feature | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 4b | Azo chromophore | S. aureus (Gram +) | 0.48 | [7] |
| Compound 4c | Azo chromophore | B. subtilis (Gram +) | 0.007 | [7] |
| Compound 13e | Azo dye based chromene | E. coli (Gram -) | 3.9 | [7] |
| Compound 13i | Azo dye based chromene | C. albicans (Fungus) | 1.95 | [7] |
| Compound 5s | Tri-halogenated nitrochromene | S. aureus (MDR) | 4 | [5] |
| Compound 5s | Tri-halogenated nitrochromene | S. epidermidis (MDR) | 1-4 | [5] |
This table provides representative MIC values demonstrating the broad-spectrum antimicrobial potential of chromene derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[21][23] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid growth medium.[23]
Methodology:
-
Preparation of Compound Dilutions:
-
Inoculum Preparation:
-
Prepare a standardized bacterial or fungal inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Add a fixed amount of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 35 ± 1 °C for 18-24 hours.[21]
-
-
MIC Determination:
Conclusion and Future Perspectives
The evidence strongly indicates that the ester group is a critical determinant of the biological activity of the chromene scaffold. Through strategic ester functionalization, the potency and selectivity of chromene derivatives against cancer cells, inflammatory pathways, and microbial pathogens can be finely tuned. SAR studies consistently show that not only the presence of an ester but also its specific type and position are vital for optimal efficacy.[6][15]
The compounds highlighted in this guide, which exhibit sub-micromolar IC₅₀ and MIC values, represent promising leads for drug development. Future work should focus on further structural modifications to enhance both potency and selectivity.[6] For the most promising candidates, in vivo evaluation in animal models of cancer, inflammation, and infectious disease will be the essential next step to translate these compelling in vitro findings into potential therapeutic applications.
References
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchinventy.com [researchinventy.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 14. Evidence that the anti-inflammatory effect of 4-aryl-4H-chromenes is linked to macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. islandscholar.ca [islandscholar.ca]
- 21. mdpi.com [mdpi.com]
- 22. apec.org [apec.org]
- 23. integra-biosciences.com [integra-biosciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
